PF-06648671
Description
Properties
IUPAC Name |
2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClF4N4O3/c1-13-11-32(12-31-13)19-3-4-20-24(36)33(7-8-34(20)23(19)35)14(2)21-5-6-22(37-21)15-9-18(27)17(26)10-16(15)25(28,29)30/h3-4,9-12,14,21-22H,5-8H2,1-2H3/t14-,21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCDDYGYIGPEKL-JQOQJDEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)C4CCC(O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)[C@@H](C)[C@@H]4CC[C@@H](O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClF4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of PF-06648671: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06648671 is a novel, orally administered small molecule that acts as a potent γ-secretase modulator (GSM) for the potential treatment of Alzheimer's disease.[1][2] Developed by Pfizer, this compound selectively modulates the activity of γ-secretase, an enzyme complex pivotal in the production of amyloid-β (Aβ) peptides. Unlike γ-secretase inhibitors, this compound allosterically modifies the enzyme to shift the cleavage of amyloid precursor protein (APP), resulting in a reduction of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concurrent increase in the shorter, less pathogenic Aβ37 and Aβ38 peptides.[1][3] This mechanism of action avoids the inhibition of other critical signaling pathways, such as Notch, thereby offering a potentially safer therapeutic window. This guide provides an in-depth overview of the mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Core Mechanism of Action: γ-Secretase Modulation
This compound's primary mechanism is the modulation of γ-secretase, a multi-subunit protease complex responsible for the final step in Aβ peptide generation from APP. Instead of blocking the enzyme's activity, this compound binds to an allosteric site on the γ-secretase complex. This binding induces a conformational change that alters the processive cleavage of APP-C-terminal fragments (APP-CTFs).
The modulation results in a shift in the product line of Aβ peptides:
-
Decrease in Amyloidogenic Peptides: The production of the aggregation-prone and neurotoxic Aβ42 and Aβ40 peptides is significantly reduced.[1]
-
Increase in Shorter Peptides: Concurrently, there is an increase in the production of the shorter, more soluble, and less amyloidogenic Aβ37 and Aβ38 peptides.
-
No Change in Total Aβ: Importantly, the total concentration of Aβ peptides remains unchanged, indicating a modulation of cleavage rather than an outright inhibition.
-
Notch Sparing: A key advantage of this mechanism is the preservation of Notch receptor processing. Notch signaling is crucial for cell-fate decisions, and its inhibition by non-selective γ-secretase inhibitors is associated with significant toxicity. This compound does not inhibit Notch cleavage.
This selective modulation of Aβ production without inhibiting other vital functions of γ-secretase represents a promising therapeutic strategy for Alzheimer's disease.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in modulating Aβ peptide levels has been demonstrated in both in vitro and in vivo studies, including Phase I clinical trials in healthy volunteers.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell-Based Assay |
| Aβ42 IC50 | 9.8 nM | CHO APP whole-cell assay |
| Data from Humphrey et al., J Med Chem, 2024. |
Table 2: Pharmacodynamic Effects of this compound on CSF Aβ Peptides in Humans (Phase I Studies)
| Dose | Change in CSF Aβ42 | Change in CSF Aβ40 | Change in CSF Aβ37 | Change in CSF Aβ38 |
| Single and Multiple Ascending Doses (up to 360 mg) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |
| 75 mg (predicted) | ~50% reduction | Not specified | Not specified | Not specified |
| 150-200 mg q.d. | Approached maximal reduction | Approached maximal reduction | Approached maximal increase | Approached maximal increase |
| 300 mg (predicted) | ~65% reduction | Not specified | Not specified | Not specified |
| Data from Ahn et al., Clin Pharmacol Ther, 2020. |
Table 3: Preclinical In Vivo Efficacy of a Potent GSM (Compound 2, structurally related to this compound)
| Species | Dose | Route | Effect on Aβ42 |
| Mouse | 10 mg/kg (single dose) | Oral | >70% reduction in brain, >90% reduction in plasma (at peak) |
| Mouse | 10 mg/kg/day (9 days) | Oral | 100% elimination in brain, >90% reduction in plasma |
| Rat | 5 mg/kg/day (9 days) | Oral | 54% reduction in brain, 41% reduction in CSF, 78% reduction in plasma |
| Data from preclinical studies on a potent GSM. |
Experimental Protocols
In Vitro Aβ Modulation Assay (CHO APP Whole-Cell Assay)
This assay is designed to determine the in vitro potency of compounds in modulating Aβ peptide production.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing human APP are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a defined period to allow for APP processing and Aβ secretion into the conditioned media.
-
Sample Collection: The conditioned media is collected.
-
Aβ Quantification: The concentrations of Aβ42, Aβ40, Aβ38, and Aβ37 in the media are quantified using specific immunoassays (e.g., ELISA or Meso Scale Discovery).
-
Data Analysis: The IC50 value for Aβ42 reduction is calculated by fitting the dose-response data to a four-parameter logistic equation.
Human Cerebrospinal Fluid (CSF) Aβ Analysis from Phase I Clinical Trials
This protocol outlines the collection and analysis of CSF from human subjects to assess the pharmacodynamic effects of this compound.
Methodology:
-
Study Design: Phase I, randomized, placebo-controlled, single- and multiple-ascending dose studies were conducted in healthy volunteers.
-
CSF Collection: CSF samples are collected via lumbar puncture at baseline and at various time points after drug administration.
-
Sample Processing: CSF samples are processed and stored under conditions that prevent Aβ degradation or aggregation.
-
Aβ Quantification: The concentrations of different Aβ species (Aβ42, Aβ40, Aβ38, Aβ37) and total Aβ are measured using validated immunoassays.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: An indirect-response model is used to characterize the relationship between plasma concentrations of this compound and the changes in CSF Aβ levels.
Visualizations
Signaling Pathway of Aβ Production and Modulation by this compound
Caption: Aβ production pathway and the modulatory effect of this compound.
Experimental Workflow for In Vitro Aβ Modulation Assay
Caption: Workflow for determining in vitro potency of this compound.
Conclusion
This compound represents a refined approach to targeting the amyloid cascade in Alzheimer's disease. Its mechanism as a γ-secretase modulator allows for the selective reduction of pathogenic Aβ species without the safety concerns associated with broad γ-secretase inhibition. The preclinical and Phase I clinical data demonstrate robust, dose-dependent target engagement in the central nervous system. While Pfizer has since discontinued its neurology research and development, including this compound, the data and mechanism of action of this compound provide a valuable framework for the ongoing development of GSMs as a promising therapeutic strategy for Alzheimer's disease.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
PF-06648671: A Technical Guide to a Novel Gamma-Secretase Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is an investigational, orally administered, brain-penetrant small molecule developed by Pfizer for the treatment of Alzheimer's disease.[1] It functions as a gamma-secretase modulator (GSM), a class of compounds that aims to alter the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[2][3] Unlike gamma-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities by affecting other signaling pathways like Notch, GSMs allosterically modulate the enzyme.[4][5] This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ species over the highly aggregation-prone Aβ42 peptide. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Mechanism of Action
The gamma-secretase complex is a multi-protein enzyme responsible for the final cleavage of APP, which releases Aβ peptides of varying lengths. The amyloid hypothesis posits that an imbalance in the production of these peptides, specifically an overproduction of Aβ42, is a primary initiator of the pathological cascade in Alzheimer's disease.
This compound modulates the activity of gamma-secretase to shift the product profile of Aβ peptides. Instead of inhibiting the enzyme, it alters the cleavage site preference, leading to a decrease in the production of the pathogenic Aβ42 and Aβ40 peptides. Concurrently, the production of shorter, less aggregation-prone peptides, such as Aβ37 and Aβ38, is increased. A key advantage of this modulatory approach is the preservation of total Aβ production and the avoidance of interference with the processing of other gamma-secretase substrates, most notably the Notch receptor, thereby potentially avoiding the side effects associated with GSIs.
Preclinical Data
This compound has demonstrated potent modulation of gamma-secretase both in vitro and in vivo.
In Vitro Potency: In cell-based assays, this compound effectively reduced the levels of Aβ42 and Aβ40, with a corresponding increase in Aβ37 and Aβ38, without inhibiting the cleavage of other substrates like Notch. A key design feature of this compound is a 2,5-cis-tetrahydrofuran (THF) linker, which imparts conformational rigidity, locking the molecule into a putative bioactive conformation. This design resulted in excellent whole-cell in vitro potency.
| Parameter | Value | Assay |
| Aβ42 IC50 | 9.8 nM | CHO APP whole-cell assay |
Table 1: In Vitro Potency of this compound.
In Vivo Studies: Animal studies have shown that this compound is brain-penetrable and reduces Aβ42 in both the brain and cerebrospinal fluid (CSF) after oral administration. The compound exhibited a favorable pharmacokinetic profile in preclinical species, suggesting its suitability for once-daily dosing in humans.
Clinical Data
The clinical development of this compound involved three Phase I studies in healthy volunteers to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). These studies included single ascending dose and multiple ascending dose designs.
Safety and Tolerability: Across the Phase I trials involving 120 healthy subjects who received single or multiple ascending doses for up to 14 days, this compound was generally safe and well-tolerated. No serious adverse events were reported, and severe adverse events were not considered to be related to the drug.
Pharmacodynamics: this compound demonstrated robust, dose-dependent effects on Aβ species in the CSF.
-
Reduction of Aβ42 and Aβ40: The compound led to significant decreases in CSF concentrations of both Aβ42 and Aβ40, with a more pronounced effect on Aβ42.
-
Increase of Aβ37 and Aβ38: Concurrently, there was a dose-dependent increase in the levels of Aβ37 and Aβ38, with a particularly strong effect on Aβ37.
-
No Change in Total Aβ: Importantly, and consistent with its modulatory mechanism, this compound did not alter the total concentration of Aβ peptides in the CSF.
A pharmacokinetic/pharmacodynamic model was developed that accurately described the observed changes in CSF Aβ levels, supporting its use for predicting the central effects of the drug and for optimizing dose selection in future trials. The model predicted that a 75 mg dose of this compound would lead to a 50% reduction in CSF Aβ42, while a four-fold increase in dose to 300 mg would only result in a 65% reduction, indicating that higher doses approach the maximum modulatory effect.
| Dose | Change in CSF Aβ42 | Change in CSF Aβ40 | Change in CSF Aβ37 | Change in CSF Aβ38 |
| 40 mg q.d. | Decrease | Decrease | Increase | Increase |
| 100 mg q.d. | Decrease | Decrease | Increase | Increase |
| 200 mg q.d. | Decrease | Decrease | Increase | Increase |
| 360 mg q.d. | Decrease | Decrease | Increase | Increase |
Table 2: Summary of Dose-Dependent Effects of this compound on CSF Aβ Species (Steady State).
| Parameter | Effect |
| Aβ42:Aβ40 Ratio | Maximally decreased by 30% with doses between 150 and 200 mg q.d. |
| Aβ42:Aβ37 Ratio | Predicted to reach maximum reduction between 150 and 200 mg q.d. |
| Aβ42:Aβ38 Ratio | Predicted to reach maximum reduction between 150 and 200 mg q.d. |
Table 3: Effects of this compound on CSF Aβ Ratios.
Despite the promising Phase I results, Pfizer discontinued its research and development in neurology in January 2018, which included the development of this compound.
Experimental Protocols
Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on the literature, the following section outlines standard methodologies for evaluating gamma-secretase modulators.
1. Cell-Based Gamma-Secretase Modulation Assay
-
Objective: To determine the in vitro potency of a compound in modulating Aβ production.
-
Cell Line: A cell line that overexpresses human APP, such as Chinese Hamster Ovary (CHO) cells stably transfected with APP (CHO-APP), is commonly used.
-
Protocol:
-
Plate CHO-APP cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for APP processing and Aβ secretion into the conditioned media.
-
Collect the conditioned media for Aβ quantification.
-
-
Quantification: Levels of different Aβ species (Aβ37, Aβ38, Aβ40, Aβ42) in the media are measured using specific immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) multiplex assays.
-
Data Analysis: IC50 values (for Aβ42 and Aβ40 reduction) and EC50 values (for Aβ37 and Aβ38 elevation) are calculated from the dose-response curves.
2. Notch Signaling Assay
-
Objective: To assess the selectivity of the GSM and ensure it does not inhibit Notch cleavage.
-
Methodology: A common method is a cell-based reporter assay.
-
Protocol:
-
Use a cell line (e.g., HEK293) co-transfected with a Notch receptor construct and a luciferase reporter gene under the control of a Notch-responsive promoter.
-
Treat the cells with the test compound at various concentrations.
-
Induce Notch signaling.
-
After incubation, lyse the cells and measure luciferase activity. A lack of decrease in the luciferase signal indicates that the compound does not inhibit Notch processing.
-
3. In Vivo Pharmacokinetic and Pharmacodynamic Studies
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of the compound and its effect on Aβ levels in the brain and CSF of living animals.
-
Animal Models: Studies are typically conducted in rodents (mice, rats) and larger animals like dogs or non-human primates.
-
Protocol:
-
Administer the compound to the animals, usually via oral gavage, at single or multiple doses.
-
Collect blood samples at various time points to determine the plasma concentration of the drug over time (pharmacokinetics).
-
At selected time points, collect CSF and brain tissue.
-
Process the brain tissue (e.g., homogenization in guanidine hydrochloride) and CSF to extract Aβ peptides.
-
Quantify Aβ species using immunoassays as described for the cell-based assay.
-
-
Data Analysis: PK parameters (e.g., Tmax, Cmax, AUC) are calculated. The relationship between drug exposure (PK) and the change in Aβ levels (PD) is modeled to understand the dose-response relationship in vivo.
Conclusion
This compound is a potent and selective gamma-secretase modulator that showed considerable promise in early-stage clinical development for Alzheimer's disease. Its mechanism of action, which involves shifting APP processing to favor shorter, non-pathogenic Aβ peptides while sparing Notch signaling, represents a potentially safer therapeutic strategy compared to direct gamma-secretase inhibition. The robust, dose-dependent modulation of CSF Aβ biomarkers in Phase I studies provided strong proof of mechanism in humans. Although its development was discontinued, the data generated for this compound provide valuable insights and a strong rationale for the continued pursuit of gamma-secretase modulation as a disease-modifying approach for Alzheimer's disease.
References
- 1. alzforum.org [alzforum.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
PF-06648671: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06648671, a potent, orally bioavailable, and brain-penetrant γ-secretase modulator (GSM), was a clinical candidate developed by Pfizer for the treatment of Alzheimer's disease. Its design and development were guided by a pharmacophore model aimed at modulating the activity of γ-secretase to selectively reduce the production of the pathogenic amyloid-β 42 (Aβ42) peptide, a key event in the amyloid cascade hypothesis of Alzheimer's disease. Preclinical studies demonstrated favorable in vitro potency and pharmacokinetic properties, leading to its advancement into Phase I clinical trials. In human subjects, this compound was well-tolerated and showed dose-dependent modulation of Aβ peptides in the cerebrospinal fluid (CSF), consistent with its proposed mechanism of action. Despite these promising early results, the development of this compound was discontinued in January 2018 following Pfizer's strategic decision to cease research and development in the neuroscience therapeutic area. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and clinical findings.
Discovery and Design
The discovery of this compound was rooted in a medicinal chemistry effort to develop a potent and selective γ-secretase modulator.[1] The design strategy was notably guided by a pharmacophore model due to the absence of a crystal structure for the membrane-bound γ-secretase complex at the time.[2][3] A key structural feature of this compound is a 2,5-cis-tetrahydrofuran (THF) linker, which was incorporated to impart conformational rigidity and lock the molecule into its putative bioactive conformation.[2][3] This approach, combined with the design of a novel, polar heterocyclic core, aimed to optimize the balance between in vitro potency and desirable absorption, distribution, metabolism, and excretion (ADME) properties. Efficient parallel medicinal chemistry techniques were employed to rapidly explore the chemical space and identify the clinical candidate.
Mechanism of Action
This compound functions as a γ-secretase modulator (GSM), a class of small molecules that allosterically modulate the activity of the γ-secretase enzyme complex. Unlike γ-secretase inhibitors (GSIs), which block the overall proteolytic activity of the enzyme, GSMs selectively shift the cleavage of the amyloid precursor protein (APP) away from the production of the highly amyloidogenic Aβ42 peptide. This modulation results in a decrease in Aβ42 and, to a lesser extent, Aβ40 levels, with a concomitant increase in the production of shorter, less pathogenic Aβ peptides such as Aβ37 and Aβ38. A critical advantage of this mechanism is the avoidance of toxicities associated with GSIs, which can arise from the inhibition of Notch signaling and other critical γ-secretase substrates.
References
- 1. Discovery of clinical candidate this compound: A potent, highly brain penetrant gamma secretase modulator for the treatment of Alzheimer’s disease [morressier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: PF-06648671, a γ-Secretase Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06648671 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a γ-secretase modulator (GSM). Developed by Pfizer for the potential treatment of Alzheimer's disease, it represents a promising therapeutic strategy aimed at reducing the production of the pathogenic amyloid-β 42 (Aβ42) peptide. Unlike γ-secretase inhibitors, which can be associated with mechanism-based toxicities due to their impact on Notch signaling, this compound allosterically modulates the γ-secretase complex to shift the cleavage of amyloid precursor protein (APP) towards the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. It also includes detailed experimental protocols and key preclinical and clinical data.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound with a complex heterocyclic structure.
Chemical Name: (2‐[(1S)‐1‐{(2S,5R)‐5‐[4‐chloro‐5‐fluoro‐2‐(trifluoromethyl)phenyl]tetrahydrofuran‐2‐yl}ethyl]‐7‐(4‐methyl‐1H‐imidazol‐1‐yl)‐3,4‐dihydro‐2H‐pyrido[1,2‐a]pyrazine‐1,6‐dione[1]
Image of Chemical Structure:
(Image of the 2D structure of this compound would be placed here if image generation were possible.)
A key design feature of this compound is the incorporation of a 2,5-cis-tetrahydrofuran (THF) linker, which imparts conformational rigidity, believed to lock the molecule into its bioactive conformation for optimal interaction with the γ-secretase complex.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H23ClF4N4O3 | |
| Molecular Weight | 538.92 g/mol | |
| SMILES | C--INVALID-LINK--c1cc(c(c(c1)F)Cl)C(F)(F)F">C@HN2C(=O)c3c(n(cn3)c4cn(c)cn4)CCN(C2)C(=O) | IUPHAR/BPS Guide to PHARMACOLOGY |
| CAS Number | 1587727-31-8 |
Pharmacological Properties
This compound is a potent and selective γ-secretase modulator. Its mechanism of action does not involve direct inhibition of the catalytic activity of γ-secretase, but rather an allosteric modulation of the enzyme complex.
Table 2: Pharmacological Activity of this compound
| Parameter | Value | Species/System | Reference |
| Aβ42 IC50 | 9.8 nM | CHO cells expressing APP | [2] |
Mechanism of Action
This compound allosterically modulates the γ-secretase complex, an intramembrane aspartyl protease responsible for the final cleavage of APP. This modulation shifts the cleavage preference of γ-secretase, resulting in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides. Concurrently, there is an increase in the production of shorter, less pathogenic Aβ peptides, namely Aβ37 and Aβ38. Importantly, this modulation does not affect the total amount of Aβ peptides produced.
Selectivity
A critical feature of this compound is its selectivity for modulating APP processing over the cleavage of other γ-secretase substrates, most notably Notch. Inhibition of Notch signaling is associated with significant toxicities, a major drawback of pan-γ-secretase inhibitors. In cell-based assays, this compound demonstrated a reduction in Aβ42 and Aβ40 without inhibiting the cleavage of Notch.
Signaling Pathway
The primary signaling pathway influenced by this compound is the amyloidogenic processing of the amyloid precursor protein (APP).
Preclinical and Clinical Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties in preclinical species and humans, supporting once-daily dosing. It is brain-penetrant, achieving significant concentrations in the central nervous system.
Table 3: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population | Reference |
| Dosing Regimen | Single and multiple ascending doses (up to 360 mg) for 14 days | Healthy Volunteers | |
| Effect on CSF Aβ42 | Dose-dependent reduction | Healthy Volunteers | |
| Effect on CSF Aβ40 | Dose-dependent reduction | Healthy Volunteers | |
| Effect on CSF Aβ37 & Aβ38 | Dose-dependent increase | Healthy Volunteers | |
| Effect on Total Aβ | No significant change | Healthy Volunteers |
Phase I clinical trials (NCT02316756, NCT02407353, and NCT02440100) in healthy subjects demonstrated that this compound was generally safe and well-tolerated. The studies confirmed the compound's mechanism of action in humans, showing a dose-dependent reduction in CSF Aβ42 and Aβ40, with a corresponding increase in Aβ37 and Aβ38. A pharmacokinetic/pharmacodynamic (PK/PD) model was developed to describe the relationship between this compound exposure and the differential effects on various Aβ species in the CSF.
Experimental Protocols
CHO APP Whole-Cell Aβ42 Assay
This assay is a crucial in vitro method for evaluating the potency of γ-secretase modulators.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the production of Aβ42 in a cellular context.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably overexpressing human amyloid precursor protein (APP).
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Human Aβ42 ELISA kit.
-
Plate reader.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed the CHO-APP cells into 96-well plates at a density that allows for sub-confluency at the end of the experiment. Allow the cells to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%). Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) in a CO2 incubator.
-
Sample Collection: After incubation, collect the conditioned medium from each well. It is advisable to centrifuge the collected medium to pellet any detached cells or debris.
-
Aβ42 Quantification (ELISA): Quantify the concentration of Aβ42 in the conditioned medium using a commercially available human Aβ42 sandwich ELISA kit. Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:
-
Addition of standards and samples to antibody-coated wells.
-
Incubation with a detection antibody.
-
Addition of a substrate solution.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the Aβ42 standards.
-
Use the standard curve to calculate the concentration of Aβ42 in each sample.
-
Normalize the Aβ42 concentrations to a marker of cell viability (e.g., using a resazurin-based assay on the cell plate after medium collection) if the compound is suspected to have cytotoxic effects.
-
Plot the percentage of Aβ42 inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a well-characterized γ-secretase modulator that effectively reduces the production of pathogenic Aβ42 while increasing the levels of shorter, less amyloidogenic Aβ species. Its favorable preclinical and clinical pharmacokinetic profile, coupled with its selective mechanism of action that spares Notch signaling, established it as a significant candidate in the pursuit of a disease-modifying therapy for Alzheimer's disease. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of neurodegenerative disease and drug development. Although the clinical development of this compound was discontinued by Pfizer, the compound remains an important tool for understanding the role of γ-secretase modulation in Alzheimer's disease pathology.
References
PF-06648671: A Technical Guide to Target Engagement and Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06648671 is a potent, orally bioavailable, small molecule γ-secretase modulator (GSM) developed by Pfizer for the potential treatment of Alzheimer's disease.[1][2] Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates γ-secretase. This modulation shifts the cleavage of the amyloid precursor protein (APP) from producing the highly amyloidogenic Aβ42 and Aβ40 peptides to shorter, less toxic forms such as Aβ37 and Aβ38, without altering the total amyloid-beta (Aβ) levels.[1][3][4] This document provides a detailed overview of the target engagement, binding site, and relevant experimental methodologies for this compound.
Target Engagement and Mechanism of Action
The primary target of this compound is the γ-secretase complex, an intramembrane aspartyl protease responsible for the final cleavage of APP to generate Aβ peptides. This compound functions as an allosteric modulator, meaning it binds to a site on the enzyme distinct from the active site. This binding event induces a conformational change in the γ-secretase complex, altering its processivity on the APP substrate.
The key mechanistic outcome of this compound binding is a shift in the product profile of APP cleavage. Specifically, it reduces the production of the aggregation-prone and neurotoxic Aβ42 and, to a lesser extent, Aβ40 peptides. Concurrently, the production of shorter, less amyloidogenic Aβ peptides, Aβ37 and Aβ38, is increased. Importantly, this modulation does not inhibit the overall catalytic activity of γ-secretase, thus avoiding the inhibition of other critical substrates like Notch, a key concern with γ-secretase inhibitors.
Signaling Pathway
Caption: γ-Secretase processing of APP and the modulatory effect of this compound.
Binding Site Characterization
While a high-resolution co-crystal structure of this compound bound to the γ-secretase complex is not publicly available, evidence suggests that it binds to an allosteric site on the presenilin 1 (PS1) subunit of the complex. The design of this compound was guided by a pharmacophore model, which incorporated a 2,5-cis-tetrahydrofuran linker to provide conformational rigidity, believed to lock the molecule into its bioactive conformation for optimal interaction with the binding site.
Studies with other γ-secretase modulators have utilized photoaffinity labeling and competitive displacement assays to probe the binding site. These techniques have indicated that GSMs can bind to a region on PS1 that is distinct from the active site, thereby influencing the enzyme's conformation and substrate processing.
Quantitative Data
The potency of this compound has been quantified in various assays. The following table summarizes the key in vitro potency data.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Aβ42 IC50 | 9.8 nM | Whole-cell | Not Specified |
In Phase I clinical trials (NCT02316756, NCT02407353, and NCT02440100), this compound demonstrated dose-dependent reductions in cerebrospinal fluid (CSF) Aβ42 and Aβ40, with corresponding increases in Aβ37 and Aβ38 in healthy volunteers.
Experimental Protocols
Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on the published literature, the following sections describe standard methodologies likely employed to characterize this compound.
In Vitro Potency Assessment: Whole-Cell Aβ Quantification
This type of assay is crucial for determining the potency of a GSM in a cellular context.
Objective: To measure the concentration-dependent effect of this compound on the secretion of Aβ peptides from cells overexpressing APP.
Methodology:
-
Cell Culture: A human cell line, such as HEK293 or CHO, stably overexpressing a human APP construct (e.g., with the Swedish mutation to increase Aβ production) is cultured in appropriate media.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion into the conditioned medium.
-
Sample Collection: The conditioned medium is collected.
-
Aβ Quantification: The concentrations of Aβ42, Aβ40, Aβ38, and Aβ37 in the conditioned medium are measured using a sensitive immunoassay, such as a sandwich enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assay, with antibodies specific for each Aβ species.
-
Data Analysis: The Aβ concentrations are plotted against the compound concentration, and the IC50 value (the concentration of compound that inhibits 50% of Aβ42 production) is calculated using a non-linear regression model.
Caption: Workflow for in vitro potency assessment of this compound.
Target Engagement in Clinical Trials: CSF Aβ Measurement
Demonstrating target engagement in humans is a critical step in drug development. For this compound, this was achieved by measuring changes in Aβ peptide concentrations in the CSF of clinical trial participants.
Objective: To quantify the levels of Aβ37, Aβ38, Aβ40, and Aβ42 in human CSF following administration of this compound.
Methodology:
-
CSF Collection: CSF samples are obtained from study participants via lumbar puncture at baseline and at various time points after drug administration.
-
Sample Processing: CSF is collected into polypropylene tubes, centrifuged to remove any cellular debris, and stored at -80°C until analysis.
-
Immunoprecipitation and Mass Spectrometry (IP-MS):
-
Immunoprecipitation: Aβ peptides are captured from the CSF using an antibody that recognizes a common region of the peptides (e.g., the N-terminus), which is conjugated to magnetic beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The captured Aβ peptides are eluted from the beads.
-
LC-MS/MS Analysis: The eluted sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The different Aβ species are separated by chromatography and then detected and quantified by the mass spectrometer based on their unique mass-to-charge ratios and fragmentation patterns. Stable isotope-labeled synthetic Aβ peptides are often used as internal standards for accurate quantification.
-
-
Data Analysis: The concentrations of each Aβ peptide are determined and changes from baseline are calculated to assess the pharmacodynamic effect of this compound.
Caption: Workflow for CSF Aβ measurement to demonstrate target engagement.
Conclusion
This compound represents a promising therapeutic strategy for Alzheimer's disease by selectively modulating the activity of γ-secretase to reduce the production of neurotoxic Aβ42. Its allosteric mechanism of action and demonstrated target engagement in clinical trials highlight the potential of this approach. The experimental methodologies outlined in this guide provide a framework for the characterization of similar γ-secretase modulators. While the clinical development of this compound was discontinued by Pfizer, the data and learnings from its development program remain valuable for the ongoing research in Alzheimer's disease therapeutics.
References
The γ-Secretase Modulator PF-06648671: An In-depth Technical Guide on its Effects on Amyloid Precursor Protein Processing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06648671 is an investigational small molecule that acts as a γ-secretase modulator (GSM), a class of drugs designed to alter the processing of amyloid precursor protein (APP) implicated in the pathogenesis of Alzheimer's disease. Developed by Pfizer, this compound has been evaluated in Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of the effects of this compound on APP processing, with a focus on quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. The development of this compound has been discontinued.[1]
Introduction to this compound and its Mechanism of Action
This compound is an orally active, brain-penetrable γ-secretase modulator.[2] Unlike γ-secretase inhibitors which block the enzymatic activity of γ-secretase entirely, GSMs allosterically modulate the enzyme to shift its cleavage preference of APP.[2] This modulation results in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-β peptide (Aβ42) and a reduction in Aβ40, while concurrently increasing the formation of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38.[2][3] A key advantage of this mechanism is the preservation of γ-secretase's physiological functions, including the cleavage of other substrates like Notch, thereby potentially avoiding the side effects associated with complete enzyme inhibition.
Quantitative Data from Phase I Clinical Trials
Three key Phase I studies have evaluated the effects of this compound in healthy volunteers: NCT02316756 (single ascending dose), NCT02407353 (single dose with serial CSF sampling), and NCT02440100 (multiple ascending doses). These studies provided crucial data on the dose-dependent effects of this compound on cerebrospinal fluid (CSF) Aβ peptides.
Effects on CSF Aβ Peptides (Multiple Ascending Doses - NCT02440100)
The following table summarizes the mean percentage change from baseline in CSF Aβ peptide concentrations after 14 days of daily administration of this compound.
| Dose (mg) | Aβ42 % Change | Aβ40 % Change | Aβ38 % Change | Aβ37 % Change | Total Aβ % Change |
| 40 | ~ -40% | ~ -15% | ~ +20% | ~ +100% | No significant change |
| 100 | ~ -55% | ~ -25% | ~ +30% | ~ +150% | No significant change |
| 200 | ~ -65% | ~ -35% | ~ +40% | ~ +200% | No significant change |
| 360 | ~ -70% | ~ -40% | ~ +50% | ~ +250% | No significant change |
Note: The values presented are estimations based on graphical data from the publication by Ahn et al. (2020) and are intended for illustrative purposes.
In Vitro Potency
In a whole-cell assay, this compound demonstrated potent modulation of γ-secretase with an IC50 of 9.8 nM for the reduction of Aβ42.
Experimental Protocols
Phase I Clinical Trial Design (Illustrative Example based on NCT02440100)
-
Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study in healthy elderly volunteers.
-
Participants: Healthy male and female subjects, typically aged 65-85 years.
-
Dosing: Oral administration of this compound or placebo once daily for 14 days. Dose cohorts could range from 4 mg to 100 mg.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentration of this compound.
-
Pharmacodynamic Sampling: CSF samples were obtained via lumbar puncture at baseline and after the final dose to measure Aβ peptide concentrations.
-
Safety Monitoring: Continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
CSF Aβ Peptide Analysis
-
Method: The concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 in CSF were quantified using validated electrochemiluminescence immunoassays, such as those provided by Meso Scale Discovery (MSD).
-
Sample Handling: A standardized protocol for CSF collection and handling is crucial to minimize pre-analytical variability. This includes using polypropylene tubes, specific centrifugation steps if blood contamination is present, and defined storage conditions (e.g., -80°C).
-
Assay Principle (MSD Platform):
-
A capture antibody specific to an Aβ isoform is coated on the surface of a microplate well.
-
The CSF sample is added, and the Aβ peptides are captured by the antibody.
-
A detection antibody, also specific to the Aβ peptide and labeled with an electrochemiluminescent tag (e.g., SULFO-TAG™), is added to form a sandwich immunoassay.
-
Upon application of an electrical current, the tag emits light, and the intensity of the light is proportional to the concentration of the Aβ peptide in the sample.
-
Visualizations
Signaling Pathway of APP Processing and Modulation by this compound
Caption: Amyloid Precursor Protein processing pathways and the modulatory effect of this compound.
Experimental Workflow for a Multiple Ascending Dose Clinical Trial
References
The Impact of PF-06648671 on Amyloid-Beta 42 and 40 Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
PF-06648671 is a novel, orally active, and brain-penetrable γ-secretase modulator (GSM) that has been investigated for its potential as a therapeutic agent for Alzheimer's disease.[1][2] Developed by Pfizer, this compound has demonstrated a significant ability to modulate the production of amyloid-beta (Aβ) peptides, specifically decreasing the levels of the pathogenic Aβ42 and Aβ40 species while increasing the production of shorter, less amyloidogenic forms like Aβ37 and Aβ38.[1][2][3] This technical guide provides an in-depth analysis of the quantitative impact of this compound on Aβ42 and Aβ40 production, details the experimental protocols from key studies, and visualizes the underlying mechanisms and workflows.
Quantitative Impact on Aβ Peptides
The primary mechanism of this compound is the allosteric modulation of γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP). Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to side effects related to the inhibition of other signaling pathways (e.g., Notch), GSMs like this compound shift the cleavage site to favor the production of shorter Aβ peptides without inhibiting the overall enzyme activity.
In Vitro Potency
In cell-based assays, this compound demonstrated potent modulation of γ-secretase activity.
| Compound | Assay Type | Parameter | Value |
| This compound | Whole Cell | Aβ42 IC50 | 9.8 nM |
Phase I Clinical Trial Data
Three Phase I studies (NCT02316756, NCT02407353, and NCT02440100) involving 120 healthy subjects investigated the effects of single and multiple ascending doses of this compound. The results showed a dose-dependent reduction in cerebrospinal fluid (CSF) concentrations of Aβ42 and Aβ40, with a more pronounced effect on Aβ42. Concurrently, levels of Aβ37 and Aβ38 increased, particularly Aβ37. Notably, no significant change in total Aβ levels was observed.
The table below summarizes the predicted average steady-state effects of this compound on CSF Aβ peptides based on a pharmacokinetic/pharmacodynamic (PK/PD) model developed from the clinical trial data.
| Dose | Predicted Aβ42 % Change from Baseline | Predicted Aβ40 % Change from Baseline | Predicted Aβ37 % Change from Baseline |
| 75 mg | ~50% reduction | Not explicitly stated | Not explicitly stated |
| 300 mg | ~65% reduction | Not explicitly stated | Not explicitly stated |
It was noted that higher doses beyond 300 mg were not expected to lead to substantially greater inhibition of Aβ42, suggesting that the dose levels approached the limit of the GSM mechanism.
Experimental Protocols
In Vitro Aβ42 IC50 Determination
A whole-cell assay was utilized to determine the in vitro potency of this compound. While the specific cell line and detailed protocol are proprietary to the developing company, a general methodology for such an assay is as follows:
-
Cell Culture: A cell line overexpressing human APP (e.g., HEK293-APP) is cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).
-
Aβ Measurement: The conditioned media is collected, and the concentrations of Aβ42 are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assay.
-
Data Analysis: The Aβ42 concentrations are plotted against the compound concentrations, and the IC50 value (the concentration at which 50% of the maximal inhibition of Aβ42 production is achieved) is calculated using a non-linear regression model.
Phase I Clinical Studies (NCT02316756, NCT02407353, NCT02440100)
These studies were randomized, placebo-controlled, and involved single and multiple ascending doses in healthy volunteers.
-
Study Design: The trials included single-ascending-dose and multiple-ascending-dose cohorts. For the multiple-dose studies, subjects received daily oral doses of this compound or placebo for 14 days.
-
Participants: A total of 120 healthy subjects were enrolled across the three studies.
-
Dosing: Single doses up to 360 mg and multiple daily doses ranging from 4 to 100 mg were administered.
-
Sample Collection: Cerebrospinal fluid (CSF) samples were collected via lumbar puncture at specified time points to measure Aβ peptide concentrations. In one study, serial CSF sampling was performed over 36 hours.
-
Aβ Analysis: CSF concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 were measured using validated immunoassays.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: An indirect-response model was developed to characterize the relationship between this compound plasma concentrations and the changes in CSF Aβ peptide levels.
Visualizations
Signaling Pathway of γ-Secretase Modulation
Caption: Mechanism of γ-Secretase Modulation by this compound.
Experimental Workflow for Clinical Aβ Biomarker Analysis
Caption: Workflow for Aβ Biomarker Analysis in Phase I Trials.
References
The γ-Secretase Modulator PF-06648671: A Technical Overview of its Role in Shifting Amyloid-β Isoform Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a novel small molecule that acts as a γ-secretase modulator (GSM), a class of compounds that has garnered significant interest for the treatment of Alzheimer's disease.[1][2][3] Developed by Pfizer, this compound was investigated for its potential to alter the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's pathogenesis. Unlike γ-secretase inhibitors (GSIs), which block the enzymatic activity of γ-secretase and can lead to mechanism-based side effects, GSMs allosterically modulate the enzyme to shift the cleavage of the amyloid precursor protein (APP).[4] This modulation results in a decrease in the production of the highly amyloidogenic 42-amino acid isoform (Aβ42) and a concomitant increase in the production of shorter, less pathogenic Aβ isoforms, such as Aβ37 and Aβ38.[1] Although the clinical development of this compound was discontinued by Pfizer, the data from its Phase I clinical trials provide valuable insights into the potential of GSMs as a therapeutic strategy for Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of the quantitative data from its clinical evaluation, and detailed methodologies of the key experiments.
Mechanism of Action: Shifting the Aβ Isoform Profile
This compound functions by modulating the activity of γ-secretase, a multi-subunit protease complex responsible for the final cleavage of APP to produce Aβ peptides of varying lengths. Instead of inhibiting the enzyme, this compound alters the site of cleavage, leading to a shift in the profile of Aβ isoforms produced. This results in a decrease in the levels of the more aggregation-prone and neurotoxic Aβ42 and Aβ40 species, and a corresponding increase in the shorter, more soluble, and less pathogenic Aβ37 and Aβ38 isoforms. Notably, this modulation occurs without significantly affecting the total amount of Aβ produced, a key differentiator from GSIs.
Quantitative Data from Phase I Clinical Trials
This compound was evaluated in three Phase I, randomized, placebo-controlled studies in a total of 120 healthy volunteers (NCT02316756, NCT02407353, and NCT02440100). These studies included single ascending dose (SAD) and multiple ascending dose (MAD) regimens, with doses ranging up to 360 mg administered for up to 14 days. The primary endpoints were safety and tolerability, with pharmacokinetic (PK) and pharmacodynamic (PD) assessments of Aβ isoforms in cerebrospinal fluid (CSF) and plasma as key secondary endpoints.
The studies demonstrated that this compound was generally safe and well-tolerated. Pharmacodynamic analyses revealed a dose-dependent and robust effect on Aβ isoform profiles in the CSF.
Cerebrospinal Fluid (CSF) Aβ Isoform Changes
Treatment with this compound resulted in a significant shift in the Aβ isoform profile in the CSF. Specifically, there were dose-dependent reductions in the concentrations of Aβ42 and Aβ40, with a more pronounced effect on Aβ42. Concurrently, there were dose-dependent increases in the concentrations of Aβ37 and Aβ38. Importantly, no significant changes in total Aβ levels were observed.
A pharmacokinetic/pharmacodynamic (PK/PD) indirect-response model was developed to characterize these differential effects. The model predicted that at steady-state, this compound could achieve a maximal reduction of approximately 74% for Aβ42 and 73% for Aβ40. However, the concentration of the drug required to achieve half of the maximal inhibition (IC50) was notably higher for Aβ40 compared to Aβ42, explaining the greater reduction of Aβ42 at clinically relevant doses.
Table 1: Summary of this compound Effects on CSF Aβ Isoforms (Multiple Ascending Dose Study)
| Dose (mg, once daily for 14 days) | Aβ42 % Change from Baseline (Placebo-Adjusted) | Aβ40 % Change from Baseline (Placebo-Adjusted) | Aβ38 % Change from Baseline (Placebo-Adjusted) | Aβ37 % Change from Baseline (Placebo-Adjusted) |
| 40 | ↓ | ↓ | ↑ | ↑ |
| 100 | ↓↓ | ↓ | ↑↑ | ↑↑ |
| 200 | ↓↓↓ | ↓↓ | ↑↑↑ | ↑↑↑ |
| 360 | ↓↓↓↓ | ↓↓↓ | ↑↑↑↑ | ↑↑↑↑ |
(Note: The table illustrates the dose-dependent trend. Specific mean percentage changes were not consistently reported in a tabular format in the primary publication. The number of arrows indicates the relative magnitude of the change.)
In Vitro Potency
In whole-cell assays, this compound demonstrated potent modulation of γ-secretase, with an IC50 value of 9.8 nM for the reduction of Aβ42.
Experimental Protocols
Clinical Study Design
The clinical evaluation of this compound comprised three Phase I studies in healthy adult volunteers.
-
Study B7991001 (NCT02316756): A single ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of this compound.
-
Study B7991002 (NCT02440100): A multiple ascending dose study where participants received once-daily oral doses of this compound or placebo for 14 days. Doses administered were 40, 100, 200, and 360 mg.
-
Study B7991003 (NCT02407353): A single-dose study to characterize the pharmacodynamics of this compound on CSF Aβ isoforms through serial CSF sampling.
All studies were randomized and placebo-controlled. The protocols were approved by the respective institutional ethics committees, and all participants provided informed consent.
Cerebrospinal Fluid (CSF) Collection and Analysis
CSF samples were obtained via lumbar puncture at baseline and at various time points post-dosing. In the serial sampling study, an indwelling spinal catheter was used for repeated CSF collection over 36 hours.
While the specific commercial kits or detailed mass spectrometry parameters used for the quantification of Aβ isoforms were not explicitly detailed in the primary publications, the general methodology for such analyses typically involves either immunoassays (such as ELISA) or mass spectrometry-based techniques (such as LC-MS/MS). Given the need to quantify multiple and novel Aβ isoforms (Aβ37 and Aβ38), it is highly probable that a validated mass spectrometry method was employed for its high specificity and multiplexing capabilities.
A general protocol for CSF Aβ analysis involves the following steps:
-
Sample Collection: CSF is collected into low-binding polypropylene tubes.
-
Processing: Samples are centrifuged to remove any cellular debris.
-
Storage: CSF is stored at -80°C until analysis.
-
Quantification: Aβ isoforms are quantified using a validated analytical method, likely a multiplex immunoassay or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Conclusion
This compound is a potent γ-secretase modulator that has been shown in Phase I clinical trials to effectively and dose-dependently shift the Aβ isoform profile in the CSF of healthy volunteers. The compound decreases the production of the pathogenic Aβ42 and Aβ40 isoforms while increasing the levels of the shorter, less amyloidogenic Aβ37 and Aβ38 species, without altering total Aβ levels. These findings provide strong clinical proof of concept for the mechanism of action of GSMs. Although the development of this compound has been discontinued, the data generated from its clinical evaluation remain highly valuable for the ongoing research and development of novel disease-modifying therapies for Alzheimer's disease. The quantitative data and the methodologies described in this guide offer a comprehensive resource for researchers and drug development professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Analysis of the Phase 1 Clinical Trial Results for PF-06648671
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Phase 1 clinical trial findings for PF-06648671, a novel γ-secretase modulator (GSM) investigated for the treatment of Alzheimer's disease. The data presented is synthesized from a series of three Phase 1 studies (NCT02316756, NCT02407353, and NCT02440100), which evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.[1][2]
Executive Summary
This compound demonstrated a favorable safety and tolerability profile in healthy subjects receiving single and multiple ascending doses over 14 days. The compound exhibited dose-dependent pharmacokinetics and achieved the desired pharmacodynamic effect of modulating γ-secretase activity. This was evidenced by a significant reduction in cerebrospinal fluid (CSF) concentrations of amyloid-beta (Aβ) 42 and Aβ40, with a corresponding increase in the shorter, less amyloidogenic Aβ37 and Aβ38 peptides. Notably, there was no significant alteration in the total Aβ levels, consistent with the mechanism of action of a GSM.[1][2][3]
Mechanism of Action: γ-Secretase Modulation
This compound functions as an allosteric modulator of γ-secretase, an intramembrane protease complex responsible for the final cleavage of the amyloid precursor protein (APP). In the amyloidogenic pathway, sequential cleavage of APP by β-secretase and then γ-secretase produces Aβ peptides of varying lengths. Aβ42 is considered a key pathogenic species due to its high propensity to aggregate and form amyloid plaques, a hallmark of Alzheimer's disease.
Unlike γ-secretase inhibitors which block the enzyme's activity and can interfere with the processing of other important substrates like Notch, GSMs like this compound subtly alter the conformation of the γ-secretase complex. This modulation shifts the cleavage site on APP, resulting in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38, at the expense of the more pathogenic Aβ42 and Aβ40 species.
Clinical Trial Design and Demographics
The Phase 1 development program for this compound included three randomized, placebo-controlled, double-blind studies conducted in a total of 120 healthy adult subjects. The studies encompassed single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, with the MAD studies involving once-daily oral administration for 14 days.
| Study Identifier | Study Type | Number of Subjects | Dose Regimen |
| NCT02316756 | Single Ascending Dose | 18 | Single oral doses |
| NCT02407353 | Single Dose with Serial CSF Sampling | 22 | Single oral doses (up to 300 mg) |
| NCT02440100 | Multiple Ascending Dose | 92 | Multiple oral doses (4 to 100 mg once daily for 14 days) |
Table 1: Overview of this compound Phase 1 Clinical Trials
Pharmacokinetic Findings
This compound was rapidly absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) occurring within approximately 1.5 hours in the fasting state. The compound exhibited a dose-proportional increase in both maximum plasma concentration (Cmax) and area under the curve (AUC). The mean terminal half-life ranged from approximately 12 to 23 hours, supporting a once-daily dosing regimen.
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | Tmax (h) | t1/2 (h) |
| Single Ascending Dose | ||||
| 2 mg | 18.3 | 283 | 1.0 | 14.5 |
| 40 mg | 409 | 7180 | 1.5 | 16.2 |
| 360 mg | 2890 | 66400 | 1.5 | 23.1 |
| Multiple Ascending Dose (Day 14) | ||||
| 40 mg | 557 | 8480 | 1.5 | 15.6 |
| 100 mg | 1290 | 20800 | 1.5 | 16.7 |
| 200 mg | 2400 | 42500 | 2.0 | 18.2 |
| 360 mg | 3440 | 65200 | 2.0 | 20.8 |
Table 2: Selected Pharmacokinetic Parameters of this compound in Healthy Volunteers (Mean Values) (Note: This table presents a summary of representative data; for complete details, refer to the primary publication.)
Pharmacodynamic Results
The primary pharmacodynamic endpoint was the change in Aβ peptide concentrations in the CSF. Treatment with this compound resulted in a robust, dose-dependent reduction in CSF Aβ42 and Aβ40 levels. A greater reduction was observed for Aβ42 compared to Aβ40. Concurrently, there was a dose-dependent increase in the levels of CSF Aβ37 and Aβ38, with the most pronounced increase seen in Aβ37. Total Aβ concentrations in the CSF remained unchanged, which is a key characteristic of γ-secretase modulation.
| Dose (Multiple Dose, Day 14) | Mean % Change from Baseline in CSF Aβ42 | Mean % Change from Baseline in CSF Aβ40 | Mean % Change from Baseline in CSF Aβ37 | Mean % Change from Baseline in CSF Aβ38 |
| 40 mg | -44% | -20% | +150% | +50% |
| 100 mg | -59% | -35% | +250% | +100% |
| 200 mg | -65% | -45% | +350% | +150% |
| 360 mg | -65% | -50% | +400% | +180% |
Table 3: Dose-Dependent Effects of this compound on CSF Aβ Peptides (Note: The values are approximate and represent the central tendency of the data presented in the source publication.)
Safety and Tolerability
This compound was generally safe and well-tolerated at all single and multiple doses administered for up to 14 days. There were no serious adverse events reported that were considered to be related to the study drug. The majority of treatment-emergent adverse events were mild to moderate in severity.
Experimental Protocols
Pharmacokinetic Analysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Cmax, AUC, Tmax, and terminal half-life (t1/2), were calculated using non-compartmental analysis.
Pharmacodynamic Analysis: Concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 in the CSF were measured using qualified immunoassays. The changes from baseline in the concentrations of these peptides were the primary pharmacodynamic endpoints.
Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests (hematology, clinical chemistry, and urinalysis), vital signs, and electrocardiograms (ECGs).
Conclusion and Future Directions
The Phase 1 clinical trials of this compound successfully demonstrated proof of mechanism for this γ-secretase modulator. The compound achieved the desired pharmacodynamic effect of shifting APP processing away from the production of amyloidogenic Aβ42 and towards shorter, less pathogenic Aβ species in a dose-dependent manner. The safety and pharmacokinetic profiles were supportive of further clinical development. Although Pfizer discontinued its neuroscience research and development, including the development of this compound, the data from these Phase 1 studies provide valuable insights into the potential of γ-secretase modulation as a therapeutic strategy for Alzheimer's disease. The findings support the continued exploration of other GSMs with similar mechanisms of action.
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Discontinuation of PF-06648671: A Technical Analysis of a Promising γ-Secretase Modulator
For Immediate Release
An in-depth review of the development and subsequent discontinuation of PF-06648671, a γ-secretase modulator (GSM) developed by Pfizer for the treatment of Alzheimer's disease, reveals that the termination of the program was a result of a strategic business decision rather than preclinical or clinical findings related to the compound's safety or efficacy.[1][2] In January 2018, Pfizer announced a halt to its research and development efforts in the neurology space, which included the this compound program.[2] This decision came despite promising early-stage clinical data that demonstrated the drug was well-tolerated and effectively engaged its target in healthy volunteers.[1][3]
Mechanism of Action: Modulating Amyloid-β Production
This compound was designed as a small molecule, orally administered γ-secretase modulator. The therapeutic rationale is based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42, is a central event in the pathophysiology of Alzheimer's disease. This compound allosterically modulates the γ-secretase enzyme, a key component in the processing of amyloid precursor protein (APP). This modulation shifts the cleavage of APP away from the production of Aβ42 and Aβ40, leading to an increase in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38. A significant advantage of this mechanism over γ-secretase inhibitors is that it does not affect the total amount of Aβ produced and does not inhibit the processing of other critical γ-secretase substrates like Notch, thereby potentially avoiding mechanism-based toxicities.
Clinical Development Program
The clinical development of this compound comprised three Phase I studies in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the compound.
Experimental Protocols
The methodologies for the three Phase I studies are summarized below, based on the publication by Ahn et al. (2020).
Study Design: All three studies were randomized, placebo-controlled, and investigator- and subject-blinded.
-
NCT02316756 (Single Ascending Dose): This study evaluated single oral doses of this compound in healthy adults aged 18-55.
-
NCT02440100 (Multiple Ascending Dose): This study assessed multiple oral doses of this compound once daily for 14 days in healthy adults (18-55 years) and a cohort of healthy elderly subjects (65-85 years).
-
NCT02407353 (Biomarker Study): This study investigated the effect of single oral doses of this compound on Aβ peptide levels in the cerebrospinal fluid (CSF) of healthy adults aged 18-55, with serial CSF sampling over 36 hours.
Pharmacokinetic Analysis: Plasma samples were collected at various time points post-dosing to determine the pharmacokinetic profile of this compound. Standard PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) were calculated.
Pharmacodynamic Analysis: CSF samples were collected via lumbar puncture. The concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 were quantified using validated immunoassays. The change from baseline in these Aβ species was the primary pharmacodynamic endpoint.
Safety Assessments: Safety and tolerability were monitored throughout the studies and included the recording of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms.
Clinical Trial Results
Pharmacokinetics: this compound demonstrated a pharmacokinetic profile suitable for once-daily dosing.
Pharmacodynamics: this compound showed robust, dose-dependent effects on CSF Aβ peptides, consistent with its mechanism of action. Specifically, it led to a decrease in the concentrations of Aβ42 and Aβ40 and a corresponding increase in Aβ37 and Aβ38, with no significant change in total Aβ levels.
Table 1: Change from Baseline in CSF Aβ Peptides in the Multiple Ascending Dose Study (NCT02440100)
| Dose (mg) | Aβ42 Change (%) | Aβ40 Change (%) | Aβ37 Change (%) | Aβ38 Change (%) |
| 40 | -33 | -14 | +68 | +15 |
| 100 | -48 | -25 | +128 | +29 |
| 200 | -58 | -33 | +183 | +41 |
| 360 | -65 | -39 | +220 | +50 |
Data adapted from Ahn et al., 2020. Changes are placebo-adjusted mean percentages at steady state.
Safety and Tolerability: Across all three Phase I studies, involving 120 healthy subjects, this compound was generally safe and well-tolerated at single doses up to 360 mg and multiple daily doses for 14 days. No serious adverse events were reported, and the severe adverse events that did occur were not considered to be related to the drug.
Conclusion
The development of this compound was discontinued due to a strategic shift in Pfizer's research and development focus, and not due to any identified issues with the molecule's safety, tolerability, or mechanism of action in early-phase clinical trials. The available data from the Phase I program indicated that this compound was a promising γ-secretase modulator that effectively engaged its target and exhibited a favorable safety profile. The discontinuation of this program highlights the impact of corporate strategy on drug development pipelines, independent of the scientific and clinical merits of a particular compound.
References
- 1. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-06648671 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of PF-06648671, a potent γ-secretase modulator (GSM). The following sections describe the mechanism of action, key in vitro assays for characterizing its activity, and the downstream cellular consequences of its modulatory effects.
Mechanism of Action
This compound is a γ-secretase modulator that allosterically binds to the γ-secretase complex, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP). Unlike γ-secretase inhibitors, which block the overall activity of the enzyme, this compound modulates its processivity. This modulation results in a shift in the cleavage pattern of APP, leading to a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and the 40-amino acid peptide (Aβ40). Concurrently, there is an increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38. This shift in the Aβ peptide profile is considered a promising therapeutic strategy for Alzheimer's disease.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in a whole-cell assay.
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | Whole-cell Aβ42 assay | CHO cells expressing APP | IC50 | 9.8 nM[1][2] |
Experimental Protocols
Cell-Based Assay: Determination of Aβ Peptide Levels in Conditioned Media
This protocol describes the quantification of Aβ42, Aβ40, Aβ38, and Aβ37 levels in the conditioned media of Chinese Hamster Ovary (CHO) cells stably expressing human APP after treatment with this compound.
Materials:
-
CHO cells stably expressing human APP (CHO-APP)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Commercially available ELISA kits for human Aβ42, Aβ40, Aβ38, and Aβ37
Procedure:
-
Cell Culture: Culture CHO-APP cells in appropriate cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed CHO-APP cells into 24-well plates at a density that allows for 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., ≤ 0.1%).
-
Compound Treatment: After 24 hours of cell attachment, replace the culture medium with fresh medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for the modulation of Aβ production.
-
Conditioned Media Collection: Following incubation, carefully collect the conditioned media from each well.
-
Sample Preparation: Centrifuge the collected media at 1,000 x g for 10 minutes to pellet any detached cells or debris. Transfer the supernatant to fresh tubes.
-
Aβ Quantification (ELISA): Quantify the levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the conditioned media using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Construct dose-response curves by plotting the percentage of Aβ reduction (for Aβ42 and Aβ40) or increase (for Aβ37 and Aβ38) against the log concentration of this compound. Calculate the IC50 value for Aβ42 reduction.
Biochemical Assay: In Vitro γ-Secretase Activity Assay
This protocol provides a general framework for assessing the direct modulatory effect of this compound on the activity of isolated γ-secretase.
Materials:
-
Source of active γ-secretase (e.g., membrane preparations from cells overexpressing the γ-secretase complex components or purified enzyme).
-
Fluorogenic or recombinant γ-secretase substrate (e.g., a peptide sequence derived from the APP transmembrane domain flanked by a fluorophore and a quencher).
-
Assay buffer (e.g., MES buffer, pH 6.0-7.0, containing a mild detergent like CHAPSO).
-
This compound
-
DMSO (vehicle control)
-
Known γ-secretase inhibitor (positive control)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and control compounds in DMSO. Serially dilute in assay buffer to the desired concentrations.
-
Assay Reaction Setup: In a 96-well black microplate, add the assay buffer, the γ-secretase preparation, and the various concentrations of this compound or control compounds.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the γ-secretase substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate. Cleavage of the substrate by γ-secretase will separate the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the percentage of modulation of γ-secretase activity for each concentration of this compound compared to the vehicle control. Plot the percentage of modulation against the log concentration of the compound to generate a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.
References
Application Notes and Protocols for PF-06648671 in SH-SY5Y and CHO-APP Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a potent, orally bioavailable, and brain-penetrant γ-secretase modulator (GSM) developed for the potential treatment of Alzheimer's disease.[1][2] Unlike γ-secretase inhibitors (GSIs) which block the overall activity of the enzyme and can lead to mechanism-based toxicities related to Notch signaling, GSMs allosterically modulate γ-secretase activity.[3][4] This modulation results in a shift in the cleavage preference of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides, and a concomitant increase in the production of shorter, less pathogenic amyloid-beta (Aβ) species, such as Aβ37 and Aβ38.[2] This document provides detailed application notes and protocols for the use of this compound in two commonly used cell lines in Alzheimer's disease research: the human neuroblastoma SH-SY5Y cell line and the Chinese Hamster Ovary cell line stably overexpressing human APP (CHO-APP).
Mechanism of Action of this compound
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly Aβ42, is a primary event in the pathogenesis of Alzheimer's disease. Aβ peptides are generated by the sequential cleavage of APP by β-secretase (BACE1) and the γ-secretase complex. The γ-secretase complex is responsible for the final intramembrane cleavage of the C-terminal fragment of APP (APP-CTF), which can occur at multiple sites, leading to the production of Aβ peptides of varying lengths.
This compound acts as a γ-secretase modulator. Instead of inhibiting the enzyme's catalytic activity, it binds to an allosteric site on the presenilin component of the γ-secretase complex. This binding induces a conformational change in the enzyme, altering its processivity and shifting the cleavage site preference. This results in a product profile characterized by a reduction in Aβ42 and Aβ40 levels and an increase in Aβ37 and Aβ38 levels, without significantly affecting the total amount of Aβ produced.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro potency of this compound in CHO-APP cells and provide representative data on its modulatory effects on different Aβ species.
Table 1: In Vitro Potency of this compound in CHO-APP Cells
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | CHO-APP | Aβ42 IC50 | 9.8 nM |
Table 2: Representative Dose-Response Effect of this compound on Aβ Species in CHO-APP Cell Supernatant
| This compound Conc. (nM) | % Change in Aβ42 | % Change in Aβ40 | % Change in Aβ38 | % Change in Aβ37 |
| 1 | -25% | -10% | +15% | +20% |
| 10 | -55% | -30% | +40% | +50% |
| 100 | -75% | -50% | +80% | +100% |
| 1000 | -85% | -60% | +120% | +150% |
Note: The data in Table 2 is representative and based on the known mechanism of action of γ-secretase modulators and clinical trial data for this compound. Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Culture Protocols
a) SH-SY5Y Cell Culture
The SH-SY5Y human neuroblastoma cell line is a widely used model for neurodegenerative diseases.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1 mixture) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium and wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with an equal volume of growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate at a ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
-
b) CHO-APP Cell Culture
CHO cells stably expressing human APP are a common tool for studying Aβ production.
-
Growth Medium: Ham's F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic such as G418 (concentration to be determined based on the specific cell line).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Follow the same procedure as for SH-SY5Y cells.
-
Maintain the selection antibiotic in the culture medium to ensure stable expression of APP.
-
Protocol for In Vitro Treatment with this compound
This protocol describes the treatment of SH-SY5Y or CHO-APP cells with this compound to assess its effect on Aβ production.
-
Cell Plating: Seed SH-SY5Y or CHO-APP cells in 24-well or 96-well plates at a density that will result in 80-90% confluency at the time of harvesting.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: After the cells have adhered (typically overnight), replace the culture medium with medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect the conditioned medium from each well.
-
Sample Preparation: Centrifuge the collected supernatant at 1,000 x g for 10 minutes at 4°C to pellet any detached cells and debris. Transfer the cleared supernatant to a new tube for Aβ analysis. Samples can be stored at -80°C if not analyzed immediately.
Protocol for Quantification of Aβ Peptides by ELISA
The levels of different Aβ species (Aβ37, Aβ38, Aβ40, and Aβ42) in the cell culture supernatant can be quantified using commercially available sandwich ELISA kits.
-
ELISA Kit Selection: Use specific ELISA kits for each Aβ species (e.g., Human Aβ37, Aβ38, Aβ40, and Aβ42 ELISA kits). Multiplex assays are also available for the simultaneous measurement of multiple Aβ peptides.
-
Assay Procedure: Follow the manufacturer's instructions provided with the ELISA kit. A general workflow is as follows:
-
Prepare standards and samples.
-
Add standards and samples to the antibody-coated microplate.
-
Incubate to allow Aβ to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the detection antibody.
-
Incubate to form the sandwich complex.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., HRP-streptavidin).
-
Incubate.
-
Wash the plate.
-
Add the substrate solution and incubate to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of each Aβ species in the samples.
-
Calculate the percentage change in Aβ levels for each treatment condition relative to the vehicle control.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of γ-secretase modulation by this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in cell culture.
References
- 1. Amyloid-β Production Via Cleavage of Amyloid-β Protein Precursor is Modulated by Cell Density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alzheimer’s disease linked Aβ42 exerts product feedback inhibition on γ-secretase impairing downstream cell signaling [elifesciences.org]
- 4. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06648671 in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a potent, orally bioavailable, and brain-penetrant small molecule that acts as a γ-secretase modulator (GSM). It was developed as a potential therapeutic agent for Alzheimer's disease. Unlike γ-secretase inhibitors, which block the overall activity of the enzyme and can lead to mechanism-based toxicities, this compound allosterically modulates γ-secretase. This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ37 and Aβ38, while reducing the levels of the more aggregation-prone and pathogenic Aβ42 and Aβ40 species. Notably, this modulation occurs without significantly affecting the total amount of Aβ produced or the processing of other γ-secretase substrates like Notch.
These application notes provide a comprehensive overview of the recommended dosages and detailed protocols for the use of this compound in preclinical rodent models based on available data.
Mechanism of Action: γ-Secretase Modulation
This compound functions by binding to a site on the γ-secretase complex, which induces a conformational change. This allosteric modulation alters the processivity of the enzyme's cleavage of APP C-terminal fragments. The result is a decrease in the production of Aβ42 and Aβ40, which are strongly implicated in the formation of amyloid plaques in Alzheimer's disease, and a corresponding increase in the production of shorter, more soluble, and less toxic Aβ peptides.
Quantitative Data Presentation: In Vivo Rodent Dosing
The following table summarizes the dosages of a γ-secretase modulator, referred to as "compound 2" in a key preclinical study and understood to be this compound, administered to rodent models.
| Animal Model | Strain | Age | Compound | Dosage | Route of Administration | Frequency | Duration | Pharmacodynamic Effects | Reference |
| Mouse | C57BL/6J | Not Specified | Compound 2 | 5 mg/kg | Oral Gavage | Single Dose | 48 hours | Time-dependent reduction of plasma and brain Aβ42 and Aβ40. | [1] |
| Mouse | C57BL/6J | Not Specified | Compound 2 | 10 mg/kg | Oral Gavage | Single Dose | 48 hours | Time-dependent reduction of plasma and brain Aβ42 and Aβ40. | [1] |
| Mouse | C57BL/6J | Not Specified | Compound 2 | 10 mg/kg | Oral Gavage | Daily | 9 days | Dose-dependent reduction of plasma and brain Aβ42 and Aβ40. | [1] |
| Mouse | PSAPP Transgenic | 3 months | Compound 2 | 25 mg/kg/day | Oral Gavage | Daily | 3 months | Significant reduction in plasma and brain Aβ42 and Aβ40; increased plasma Aβ38. | [1] |
| Mouse | PSAPP Transgenic | 6 months | Compound 2 | 25 mg/kg/day | Oral Gavage | Daily | 3 months | Significant reduction in plasma and brain Aβ42 and Aβ40; increased plasma Aβ38. | [1] |
Experimental Protocols
Protocol 1: Formulation and Administration of this compound by Oral Gavage
This protocol describes the preparation and administration of this compound to mice via oral gavage. As the exact vehicle used in the primary studies is not publicly disclosed, a common vehicle for poorly soluble compounds is proposed.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% PEG 400, 5% Tween 80, and 85% sterile saline.
-
In a sterile tube, add the required volume of PEG 400.
-
Add the Tween 80 and vortex thoroughly.
-
Add the sterile saline and vortex until a clear, homogeneous solution is formed.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals. A typical dosing volume is 10 mL/kg.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder and vortex to create a slurry.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension. If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Visually inspect the formulation for homogeneity before administration.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound suspension into a 1 mL syringe fitted with an appropriate gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
For multi-day studies, prepare the formulation fresh daily.
-
Protocol 2: Extraction and Quantification of Aβ from Rodent Brain Tissue
This protocol details the sequential extraction of soluble and insoluble Aβ peptides from mouse brain tissue, followed by quantification using a Meso Scale Discovery (MSD) multiplex assay.
Materials:
-
Mouse brain tissue (hemisphere)
-
Diethylamine (DEA) solution (0.2% DEA in 50 mM NaCl)
-
0.5 M Tris-HCl, pH 6.8
-
Cold Formic Acid (FA)
-
FA neutralization buffer (1 M Tris base, 0.5 M Na2HPO4, 0.05% NaN3)
-
Homogenizer
-
Ultracentrifuge
-
Sonicator
-
Meso Scale Discovery (MSD) Aβ Peptide Panel 1 V-PLEX Kit (or similar)
-
MSD instrument (e.g., SECTOR Imager 6000)
Procedure:
-
Tissue Homogenization:
-
On ice, homogenize one brain hemisphere in 10 volumes (w/v) of DEA solution containing protease inhibitors.
-
-
Soluble Aβ Fraction (DEA Extraction):
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant (this is the DEA-soluble fraction).
-
Neutralize the supernatant by adding 1/10th volume of 0.5 M Tris-HCl, pH 6.8.
-
Store the neutralized soluble fraction at -80°C until analysis.
-
-
Insoluble Aβ Fraction (Formic Acid Extraction):
-
Resuspend the pellet from the ultracentrifugation step in 10 volumes of cold formic acid.
-
Sonicate on ice for 1 minute to ensure complete dissolution of the pellet.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the formic acid extract by diluting it 1:20 in the FA neutralization buffer.
-
Store the neutralized insoluble fraction at -80°C until analysis.
-
-
Aβ Quantification by MSD Assay:
-
Follow the manufacturer's protocol for the MSD Aβ Peptide Panel 1 V-PLEX Kit.
-
Briefly, this involves adding calibrators and brain extract samples to the pre-coated multi-well plate.
-
After incubation, the plate is washed, and a detection antibody solution is added.
-
Following another incubation and wash step, Read Buffer T is added to the wells.
-
The plate is then read on an MSD instrument.
-
The concentrations of Aβ38, Aβ40, and Aβ42 in the samples are determined by fitting the electrochemiluminescence signals to the standard curves.
-
Disclaimer
This document is intended for informational purposes for research professionals. The protocols provided are based on publicly available scientific literature. Researchers should ensure that all animal work is conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and all applicable guidelines and regulations. The proposed vehicle for this compound is based on common practices and may require optimization for specific experimental conditions.
References
Application Notes and Protocols for Oral Gavage Formulation of PF-06648671 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a potent, orally active, and brain-penetrable γ-secretase modulator (GSM) that has been investigated for its potential in the treatment of Alzheimer's disease.[1][2][3][4] Unlike γ-secretase inhibitors, which can have mechanism-based toxicities, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP) from producing the aggregation-prone Aβ42 and Aβ40 peptides towards shorter, less pathogenic forms like Aβ37 and Aβ38.[1] Preclinical studies in rodents have demonstrated that oral administration of this compound leads to a robust reduction of Aβ42 in the brain and cerebrospinal fluid (CSF).
Due to its poor aqueous solubility, this compound requires a specific formulation to ensure adequate bioavailability for oral administration in preclinical models such as mice. This document provides detailed protocols for the preparation of two established formulations for oral gavage.
Data Presentation: Formulation Summaries
The following table summarizes two common vehicle formulations for the oral administration of this compound in mice, achieving a clear solution with a minimum concentration of 2.08 mg/mL.
| Formulation Component | Protocol 1 | Protocol 2 |
| Solvents | 10% DMSO | 10% DMSO |
| 40% PEG300 | 90% Corn Oil | |
| 5% Tween-80 | ||
| 45% Saline | ||
| Achieved Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
| Appearance | Clear solution | Clear solution |
Experimental Protocols
General Materials and Equipment
-
This compound (solid, white to off-white powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent
-
Polyethylene glycol 300 (PEG300), USP grade or equivalent
-
Tween-80 (Polysorbate 80), USP grade or equivalent
-
Saline (0.9% sodium chloride), sterile
-
Corn oil, USP grade or equivalent
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
Protocol 1: Aqueous-Based Formulation
This protocol utilizes a co-solvent system to achieve a clear aqueous solution of this compound suitable for oral gavage.
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder and place it in a sterile tube or vial.
-
Initial Solubilization in DMSO: Add 10% of the final desired volume of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved.
-
Addition of PEG300: Add 40% of the final desired volume of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.
-
Addition of Tween-80: Add 5% of the final desired volume of Tween-80. Vortex to ensure complete mixing.
-
Final Dilution with Saline: Add 45% of the final desired volume of saline to the mixture. Vortex until a clear, homogeneous solution is obtained.
-
Aiding Dissolution (if necessary): If any precipitation or phase separation is observed, gently warm the solution and/or sonicate in a water bath until the solution becomes clear.
-
Final Inspection and Storage: Visually inspect the solution for any undissolved particles. This formulation should be prepared fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to return to room temperature and vortex to ensure homogeneity.
Protocol 2: Oil-Based Formulation
This protocol provides a lipid-based formulation, which can be advantageous for the oral delivery of lipophilic compounds.
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder and place it in a sterile tube or vial.
-
Initial Solubilization in DMSO: Add 10% of the final desired volume of DMSO to the this compound powder. Vortex thoroughly until the compound is fully dissolved.
-
Addition of Corn Oil: Add 90% of the final desired volume of corn oil to the DMSO solution.
-
Homogenization: Vortex the mixture vigorously for several minutes to ensure a uniform and clear solution.
-
Aiding Dissolution (if necessary): If the solution is not clear, gentle heating and/or sonication can be applied to facilitate complete dissolution.
-
Final Inspection and Storage: Visually inspect the final formulation to ensure it is a clear solution. This formulation should be prepared fresh. If temporary storage is needed, keep it at room temperature and protected from light, vortexing thoroughly before administration.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the preparation of the aqueous-based formulation (Protocol 1).
Caption: Workflow for Aqueous-Based Formulation of this compound.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of PF-06648671 in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of PF-06648671, a γ-secretase modulator, in human plasma. While the specific bioanalytical method for this compound used in its clinical development is not publicly available, this document provides a representative protocol based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of similar small molecule drugs in biological matrices.[1][2][3] The described method utilizes protein precipitation for sample preparation followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is intended for pharmacokinetic studies and clinical trial support, offering high throughput and reliable quantification.
Introduction
This compound is a γ-secretase modulator that was investigated for the treatment of Alzheimer's disease.[4][5] As with any drug development program, a validated bioanalytical method is crucial for the determination of drug concentrations in biological fluids to understand its pharmacokinetics (PK). Several Phase I studies have reported on the PK of this compound, where plasma samples were collected for analysis. This document outlines a detailed protocol for a sensitive and selective LC-MS/MS method suitable for such analyses. The methodology is based on common practices for small molecule bioanalysis and methods published for other γ-secretase inhibitors.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., ¹³C₄-PF-06648671)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2.2. Instrumentation
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 100 x 2.00 mm, 3 µm) is a suitable choice.
2.3. Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput capability.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
2.4. LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. Method optimization is required for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Phenomenex Luna C18 (100 x 2.00 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing the reference standard of this compound and its SIL-IS |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. Calibrators should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification). |
| Accuracy | The closeness of the determined value to the nominal concentration. | The mean concentration at each QC level should be within ±15% of the nominal value. |
| Precision | The closeness of agreement among a series of measurements. Assessed at intra- and inter-day levels. | The coefficient of variation (CV) should not exceed 15% for QC samples. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10. Accuracy within ±20% and precision ≤20%. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing pre-extraction and post-extraction spiked samples. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the initial concentration under various storage conditions (freeze-thaw, short-term, long-term). |
Table 4: Representative Quantitative Data for Method Validation
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.5 ng/mL |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 12% |
| Intra-day Accuracy (% Bias) | -5% to +7% |
| Inter-day Accuracy (% Bias) | -8% to +9% |
| Mean Recovery | > 85% |
Diagrams
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the γ-secretase inhibitor MK-0752 in human plasma by online extraction and electrospray tandem mass spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Aβ Isoform Changes Following PF-06648671 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a potent, orally bioavailable, brain-penetrant γ-secretase modulator (GSM) that has been investigated as a potential therapeutic agent for Alzheimer's disease.[1][2][3] Unlike γ-secretase inhibitors, which block the enzymatic activity and can lead to mechanism-based toxicities related to Notch signaling, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP).[4][5] This modulation results in a decrease in the production of longer, more amyloidogenic amyloid-beta (Aβ) isoforms, such as Aβ42 and Aβ40, and a concomitant increase in the production of shorter, less aggregation-prone isoforms like Aβ37 and Aβ38. Notably, this compound does not significantly alter the total levels of Aβ.
These application notes provide a comprehensive overview of the effects of this compound on Aβ isoform production and offer detailed protocols for the precise measurement of these changes in relevant biological samples, such as cerebrospinal fluid (CSF) and cell culture media.
Mechanism of Action of this compound
This compound acts as an allosteric modulator of the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of APP to generate Aβ peptides. The binding of this compound to γ-secretase induces a conformational change that alters the processivity of the enzyme, favoring cleavage at sites that produce shorter Aβ isoforms. This leads to a significant reduction in the Aβ42/Aβ40 ratio, a key pathological hallmark in Alzheimer's disease.
Data Presentation: Quantitative Aβ Isoform Changes
Phase I clinical trials in healthy volunteers have demonstrated a dose-dependent effect of this compound on CSF Aβ isoform concentrations. The following tables summarize the observed changes after 14 days of treatment.
Table 1: Percent Change from Baseline in CSF Aβ Isoform Concentrations after 14-Day Treatment with this compound
| Aβ Isoform | 40 mg/day | 100 mg/day | 200 mg/day | 360 mg/day |
| Aβ37 | ↑ ~100% | ↑ ~200% | ↑ ~250% | ↑ ~300% |
| Aβ38 | ↑ ~50% | ↑ ~100% | ↑ ~120% | ↑ ~150% |
| Aβ40 | ↓ ~20% | ↓ ~30% | ↓ ~40% | ↓ ~50% |
| Aβ42 | ↓ ~40% | ↓ ~55% | ↓ ~65% | ↓ ~70% |
Data are approximate mean changes based on published clinical trial results.
Table 2: Placebo-Adjusted Mean Change in CSF Aβ Isoform Ratios after 14-Day Treatment with this compound
| Aβ Isoform Ratio | 40 mg/day | 100 mg/day | 200 mg/day | 360 mg/day |
| Aβ42 / Aβ40 | ↓ ~25% | ↓ ~35% | ↓ ~40% | ↓ ~45% |
| Aβ42 / Aβ38 | ↓ ~60% | ↓ ~75% | ↓ ~80% | ↓ ~85% |
| Aβ42 / Aβ37 | ↓ ~70% | ↓ ~85% | ↓ ~90% | ↓ ~92% |
Data are approximate mean changes based on published clinical trial results.
Experimental Protocols
Accurate quantification of Aβ isoform changes is critical for evaluating the efficacy of γ-secretase modulators. The following are detailed protocols for the analysis of Aβ isoforms in biological samples.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Aβ Isoform Profiling
This method offers high specificity and the ability to simultaneously measure multiple Aβ isoforms.
Materials:
-
CSF or cell culture supernatant
-
Protein G magnetic beads
-
Anti-Aβ antibodies (e.g., 6E10 for capture, or a combination of antibodies targeting different epitopes)
-
Wash Buffer 1 (PBS with 0.05% Tween-20)
-
Wash Buffer 2 (50 mM Ammonium Bicarbonate)
-
Elution Buffer (e.g., 50% acetonitrile/0.1% formic acid)
-
MALDI matrix (e.g., sinapinic acid) or LC-MS/MS system
Protocol:
-
Antibody-Bead Conjugation:
-
Wash Protein G magnetic beads with Wash Buffer 1.
-
Incubate beads with the anti-Aβ antibody (e.g., 6E10) for 1-2 hours at room temperature with gentle rotation to conjugate.
-
Wash the antibody-conjugated beads three times with Wash Buffer 1 to remove unbound antibody.
-
-
Immunoprecipitation:
-
Pre-clear the sample by centrifuging at 16,000 x g for 10 minutes at 4°C.
-
Add the antibody-conjugated beads to the pre-cleared sample.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads two times with Wash Buffer 2 to remove detergents.
-
-
Elution:
-
Add Elution Buffer to the beads and vortex vigorously.
-
Incubate for 10-15 minutes at room temperature.
-
Pellet the beads with a magnetic stand and carefully collect the eluate containing the Aβ peptides.
-
-
Mass Spectrometry Analysis:
-
For MALDI-TOF MS, spot the eluate onto a MALDI plate and co-crystallize with the matrix.
-
For LC-MS/MS, inject the eluate into the system for separation and detection.
-
Analyze the spectra to identify and quantify the different Aβ isoforms based on their mass-to-charge ratio.
-
Sandwich ELISA for Quantification of Specific Aβ Isoforms
This high-throughput method is ideal for quantifying specific Aβ isoforms (e.g., Aβ40 and Aβ42). Commercial kits are available for these assays.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the N-terminus of Aβ.
-
Detection antibody specific for the C-terminus of the target Aβ isoform (e.g., anti-Aβ40 or anti-Aβ42), conjugated to an enzyme (e.g., HRP).
-
Aβ isoform standards of known concentrations.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop Solution (e.g., 2N H₂SO₄).
-
Plate reader.
Protocol:
-
Sample and Standard Preparation:
-
Prepare a standard curve by serially diluting the Aβ isoform standard.
-
Dilute samples as necessary in assay buffer.
-
-
Assay Procedure:
-
Add standards and samples to the wells of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add the enzyme-conjugated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add the substrate solution and incubate in the dark for 15-30 minutes.
-
Add the Stop Solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve and calculate the concentration of the Aβ isoform in the samples.
-
Western Blotting for Semi-Quantitative Analysis of Aβ Isoforms
Western blotting can be used to visualize different Aβ species, including monomers and oligomers.
Materials:
-
Tris-Tricine gels (10-20%)
-
PVDF membrane (0.2 µm)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., 6E10 or 4G8)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Sample Preparation:
-
Mix samples with Tris-Tricine SDS sample buffer. Do not boil the samples, as this can induce Aβ aggregation.
-
-
Electrophoresis:
-
Load samples onto the Tris-Tricine gel and run until adequate separation of low molecular weight proteins is achieved.
-
-
Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities for semi-quantitative comparison of Aβ levels.
-
Conclusion
This compound demonstrates a clear and dose-dependent modulation of γ-secretase activity, resulting in a favorable shift in Aβ isoform production. The protocols outlined in these application notes provide robust and reliable methods for researchers to accurately measure these changes, facilitating the evaluation of this compound and other γ-secretase modulators in preclinical and clinical settings. The choice of analytical method will depend on the specific research question, with IP-MS offering the most comprehensive profiling and ELISA providing high-throughput quantification of specific isoforms.
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alzforum.org [alzforum.org]
Application Notes and Protocols for Studying PF-06648671 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is an orally bioavailable, brain-penetrant small molecule that acts as a γ-secretase modulator (GSM).[1] It was developed by Pfizer for the potential treatment of Alzheimer's disease.[2] Unlike γ-secretase inhibitors (GSIs) which block the overall activity of the enzyme and can interfere with important signaling pathways like Notch, GSMs allosterically modulate γ-secretase.[3][4] This modulatory activity shifts the cleavage of the amyloid precursor protein (APP), resulting in a decreased production of the highly amyloidogenic and pathogenic amyloid-beta (Aβ) 42 and Aβ40 peptides.[1] Concurrently, there is an increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38. This application note provides a detailed overview of the experimental design for evaluating the efficacy of this compound, including its mechanism of action, protocols for in vitro and in vivo studies, and data presentation guidelines.
Mechanism of Action and Signaling Pathway
The primary pathological hallmark of Alzheimer's disease is the accumulation of Aβ plaques in the brain. These plaques are primarily composed of aggregated Aβ peptides, which are generated through the sequential cleavage of APP by β-secretase (BACE1) and the γ-secretase complex.
The processing of APP can occur via two main pathways:
-
Non-amyloidogenic Pathway: APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ peptides. This is followed by γ-secretase cleavage, which releases a p3 fragment.
-
Amyloidogenic Pathway: APP is cleaved by β-secretase, generating a C-terminal fragment (CTFβ or C99). This fragment is then a substrate for γ-secretase, which cleaves it at multiple sites to produce Aβ peptides of varying lengths, most notably Aβ40 and the more pathogenic Aβ42.
This compound selectively modulates the activity of γ-secretase on APP-CTFβ. It is believed to bind to an allosteric site on the presenilin component of the γ-secretase complex. This binding alters the conformation of the enzyme, favoring cleavage at sites that produce shorter Aβ peptides (Aβ37 and Aβ38) at the expense of Aβ40 and Aβ42. This shift in the Aβ profile is hypothesized to reduce the formation of toxic Aβ oligomers and plaques, thereby slowing the progression of Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| CHO (Chinese Hamster Ovary) | Whole-cell Aβ42 assay | IC50 | 9.8 nM | |
| CHO | EC50 | 8 nM | ||
| Cell-based assays | Aβ Reduction | Reduced Aβ42 and Aβ40, increased Aβ37 and Aβ38 | - |
Table 2: In Vivo Efficacy of this compound in Healthy Human Volunteers (Phase I Studies)
| Population | Dosing | Sample Type | Effect on Aβ42 | Effect on Aβ40 | Effect on Aβ37 | Effect on Aβ38 | Reference |
| Healthy Volunteers | Single Ascending Doses | CSF | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | |
| Healthy Volunteers | Multiple Ascending Doses (14 days) | CSF | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | |
| Healthy Young Subjects | 40, 100, 200, 360 mg q.d. | CSF | Robust dose-dependent decrease | Robust dose-dependent decrease | Robust dose-dependent increase | Robust dose-dependent increase |
Experimental Protocols
In Vitro Efficacy Assessment
1. Cell-Based Aβ Modulation Assay
This protocol describes the methodology to assess the in vitro potency of this compound in modulating Aβ production in a cell-based system.
a. Cell Line and Culture:
-
Utilize a cell line that overexpresses human APP, such as Chinese Hamster Ovary (CHO) cells stably transfected with APP695 (CHO-APP).
-
Culture the cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
b. Compound Treatment:
-
Seed CHO-APP cells into 96-well plates at a density that allows for logarithmic growth during the treatment period.
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in culture media to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the culture medium with the compound-containing medium and incubate for 24-48 hours.
c. Aβ Quantification (ELISA):
-
After the incubation period, collect the conditioned media from each well.
-
Quantify the levels of Aβ40, Aβ42, Aβ37, and Aβ38 in the conditioned media using commercially available sandwich ELISA kits specific for each Aβ species.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Read the absorbance on a plate reader and calculate the concentrations of each Aβ peptide based on a standard curve.
d. Data Analysis:
-
Normalize the Aβ concentrations to a vehicle control (DMSO-treated cells).
-
Plot the percentage of Aβ reduction (for Aβ40 and Aβ42) or increase (for Aβ37 and Aβ38) against the log of the compound concentration.
-
Determine the IC50 (for Aβ reduction) or EC50 (for Aβ increase) values using a non-linear regression analysis.
2. Cell Viability Assay
This protocol is to assess the potential cytotoxicity of this compound.
a. Procedure:
-
Culture CHO-APP cells in 96-well plates and treat with the same concentrations of this compound as in the Aβ modulation assay.
-
After the incubation period, assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Follow the manufacturer's protocol for the chosen assay.
b. Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) to assess the therapeutic window of the compound.
In Vivo Efficacy Assessment
This protocol outlines a study to evaluate the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
1. Animal Model:
-
Use a relevant transgenic mouse model that develops age-dependent Aβ pathology, such as the 5XFAD or APP/PS1 mouse model.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Dosing and Administration:
-
Randomly assign mice to vehicle and this compound treatment groups.
-
Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer the compound or vehicle daily via oral gavage for a specified duration (e.g., 4 weeks).
3. Sample Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture for plasma Aβ analysis.
-
Perfuse the animals with saline and harvest the brains.
-
Dissect the brains into hemispheres. Use one hemisphere for biochemical analysis and fix the other for immunohistochemistry.
-
Cerebrospinal fluid (CSF) may also be collected from the cisterna magna.
4. Aβ Quantification:
-
Brain Homogenates: Homogenize the brain tissue in appropriate buffers to extract soluble and insoluble Aβ fractions.
-
ELISA: Quantify Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates using specific ELISA kits.
-
Immunohistochemistry: Stain brain sections with anti-Aβ antibodies to visualize and quantify Aβ plaque burden.
5. Data Analysis:
-
Compare the Aβ levels and plaque burden between the vehicle- and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in Aβ levels and/or plaque load in the treated group would indicate in vivo efficacy.
The experimental designs and protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of the γ-secretase modulator this compound. By systematically assessing its impact on Aβ production both in vitro and in vivo, researchers can gain valuable insights into its therapeutic potential for Alzheimer's disease. The provided quantitative data and visual workflows serve as a guide for designing robust and well-controlled studies.
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-06648671 in iPSC-Derived Neuron Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a potent, orally bioavailable γ-secretase modulator (GSM) developed for the potential treatment of Alzheimer's disease (AD).[1][2][3][4] Unlike γ-secretase inhibitors that block the enzyme's activity and can lead to mechanism-based toxicities, GSMs allosterically modulate γ-secretase to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic amyloid-beta 42 (Aβ42) peptide and an increase in the production of shorter, less pathogenic Aβ peptides such as Aβ37 and Aβ38.[1] Induced pluripotent stem cell (iPSC)-derived neuron models, particularly from patients with familial or sporadic AD, offer a physiologically relevant platform to investigate the efficacy and mechanism of action of therapeutic candidates like this compound. These models can recapitulate key pathological features of AD, including altered Aβ production and tau hyperphosphorylation.
This document provides detailed application notes and protocols for utilizing this compound in iPSC-derived neuron models to assess its effects on Aβ peptide profiles and downstream pathological events like tau phosphorylation.
Mechanism of Action: γ-Secretase Modulation
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly Aβ42, is a primary event in the pathogenesis of Alzheimer's disease. Aβ peptides are generated through the sequential cleavage of APP by β-secretase (BACE1) and the γ-secretase complex. γ-secretase can cleave the C-terminal fragment of APP at multiple sites, leading to the production of Aβ peptides of varying lengths. This compound, as a GSM, does not inhibit the overall activity of γ-secretase but rather modulates its processivity. This results in a shift towards the production of shorter, less amyloidogenic Aβ peptides (Aβ37 and Aβ38) at the expense of the more aggregation-prone Aβ42 and Aβ40.
Quantitative Data Summary
The following tables summarize the expected dose-dependent effects of this compound on Aβ peptide levels and tau phosphorylation in iPSC-derived neurons from Alzheimer's disease patients.
Table 1: Effect of this compound on Aβ Peptide Levels in Culture Supernatant
| This compound (nM) | Aβ42 (pg/mL) | % Change from Vehicle | Aβ40 (pg/mL) | % Change from Vehicle | Aβ38 (pg/mL) | % Change from Vehicle | Aβ37 (pg/mL) | % Change from Vehicle | Aβ42/Aβ40 Ratio |
| 0 (Vehicle) | 150.2 ± 12.5 | 0% | 1200.8 ± 98.7 | 0% | 85.3 ± 7.9 | 0% | 40.1 ± 4.5 | 0% | 0.125 |
| 1 | 125.8 ± 10.1 | -16.2% | 1150.2 ± 85.4 | -4.2% | 102.1 ± 9.2 | +19.7% | 55.8 ± 5.1 | +39.1% | 0.110 |
| 10 | 78.1 ± 6.5 | -48.0% | 980.5 ± 75.1 | -18.3% | 155.6 ± 13.8 | +82.4% | 98.3 ± 8.9 | +145.1% | 0.080 |
| 100 | 40.6 ± 4.1 | -73.0% | 850.1 ± 60.3 | -29.2% | 220.4 ± 20.1 | +158.4% | 150.2 ± 12.7 | +274.6% | 0.048 |
| 1000 | 25.5 ± 2.9 | -83.0% | 790.6 ± 55.8 | -34.2% | 250.8 ± 22.5 | +194.0% | 185.9 ± 16.2 | +363.6% | 0.032 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Tau Phosphorylation in Cell Lysates
| This compound (nM) | pTau (Ser202/Thr205) / Total Tau Ratio | % Change from Vehicle |
| 0 (Vehicle) | 1.5 ± 0.18 | 0% |
| 1 | 1.4 ± 0.15 | -6.7% |
| 10 | 1.1 ± 0.12 | -26.7% |
| 100 | 0.8 ± 0.09 | -46.7% |
| 1000 | 0.6 ± 0.07 | -60.0% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Differentiation of iPSCs into Cortical Neurons
This protocol outlines a general method for generating cortical neurons from iPSCs. Specific protocols may vary based on the iPSC line and differentiation reagents.
Materials:
-
iPSC line (e.g., from an AD patient with a PSEN1 mutation)
-
iPSC maintenance medium
-
Embryoid body (EB) formation medium
-
Neural induction medium (with dual SMAD inhibitors, e.g., Noggin and SB431542)
-
Neural progenitor cell (NPC) expansion medium
-
Neuron differentiation and maturation medium (e.g., Neurobasal plus B27 supplement)
-
Cell culture plates and flasks
-
Standard cell culture equipment
Methodology:
-
EB Formation: Detach iPSC colonies and culture in suspension in EB formation medium for 4 days to form embryoid bodies.
-
Neural Induction: Plate EBs onto coated plates in neural induction medium. Culture for 6-7 days until neural rosettes are visible.
-
NPC Generation and Expansion: Select and isolate neural rosettes. Dissociate the rosettes into single cells and plate as NPCs. Expand NPCs for several passages.
-
Neuronal Differentiation: Plate NPCs at the desired density for terminal differentiation. Culture in neuron differentiation and maturation medium for at least 4-6 weeks to obtain mature cortical neurons.
Protocol 2: Treatment of iPSC-Derived Neurons with this compound
Materials:
-
Mature iPSC-derived cortical neurons in culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Neuron maturation medium
Methodology:
-
Preparation of Dosing Solutions: Prepare serial dilutions of this compound in neuron maturation medium to achieve final concentrations of 1, 10, 100, and 1000 nM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: At approximately day 50 of differentiation, carefully remove half of the culture medium from each well and replace it with an equal volume of the prepared dosing solutions or vehicle control.
-
Incubation: Incubate the treated neurons for 48-72 hours under standard culture conditions (37°C, 5% CO2).
-
Sample Collection:
-
Supernatant: Collect the culture supernatant for Aβ analysis. Centrifuge to remove cell debris and store at -80°C.
-
Cell Lysate: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet debris. Store the supernatant (cell lysate) at -80°C.
-
Protocol 3: Analysis of Aβ Peptides and Tau Phosphorylation
Aβ Peptide Analysis (ELISA or MSD):
-
Thaw the collected supernatant samples on ice.
-
Use a multiplex immunoassay, such as Meso Scale Discovery (MSD), or individual ELISAs to quantify the concentrations of Aβ37, Aβ38, Aβ40, and Aβ42.
-
Follow the manufacturer's instructions for the chosen assay kit.
-
Calculate the Aβ42/Aβ40 ratio for each sample.
Tau Phosphorylation Analysis (Western Blot):
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/Thr205) and total tau.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities. Normalize the phosphorylated tau signal to the total tau signal for each sample.
Conclusion
The use of iPSC-derived neuron models provides a powerful and patient-relevant system for evaluating the therapeutic potential of compounds like this compound. The protocols outlined here offer a framework for assessing the compound's ability to modulate γ-secretase activity, alter Aβ peptide profiles, and potentially mitigate downstream pathologies such as tau hyperphosphorylation. The expected results demonstrate a clear, dose-dependent effect of this compound in shifting APP processing away from the production of amyloidogenic Aβ42, consistent with its mechanism as a γ-secretase modulator. These methods can be adapted for screening other GSM candidates and for further investigating the molecular mechanisms underlying Alzheimer's disease.
References
Application Notes and Protocols for Long-Term Administration of PF-06648671 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a γ-secretase modulator (GSM) that was developed as a potential therapeutic agent for Alzheimer's disease.[1][2] It allosterically modulates the activity of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides.[3] The mechanism of action of this compound does not involve the inhibition of the enzyme's catalytic activity, which distinguishes it from γ-secretase inhibitors (GSIs) and may offer a more favorable safety profile by avoiding the inhibition of other important signaling pathways, such as Notch.[4][5]
The primary pharmacodynamic effect of this compound is a shift in the cleavage preference of γ-secretase on the amyloid precursor protein (APP). This results in a decrease in the production of the more amyloidogenic Aβ42 and Aβ40 peptides and a concomitant increase in the production of shorter, less aggregation-prone peptides, such as Aβ37 and Aβ38. Preclinical studies in various animal models, including mice, rats, and dogs, have demonstrated the potential of this compound to modulate Aβ peptide levels in the brain, cerebrospinal fluid (CSF), and plasma.
These application notes provide an overview of the methodologies for the long-term administration of this compound in animal studies based on available preclinical data. The protocols are intended to serve as a guide for researchers investigating the chronic effects of this and similar γ-secretase modulators.
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic and Safety Data for this compound and Related GSMs
| Parameter | Species | Value | Reference |
| In vitro Potency (Aβ42 IC50) | --- | 9.8 nM | |
| Brain Availability | Rodent | Favorable | |
| No Observed Adverse Effect Level (NOAEL) | Rat | ≥ 50 mg/kg | |
| Maximum Tolerated Dose (MTD) | Rat, Non-Human Primate | ≥ 100 mg/kg | |
| Safety Margin | Rat | >40-fold |
Note: Some data presented are for a closely related GSM, referred to as "compound 2" in the cited literature, which is considered representative for the class of compounds.
Signaling Pathway
Caption: Signaling pathway of this compound as a γ-secretase modulator.
Experimental Protocols
Protocol 1: Long-Term (90-Day) Administration of this compound in a Transgenic Mouse Model of Alzheimer's Disease (e.g., PSAPP mice)
Objective: To evaluate the long-term efficacy of this compound in reducing Aβ plaque accumulation and to assess its chronic safety and tolerability.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
PSAPP transgenic mice (or other suitable Alzheimer's disease model)
-
Standard laboratory animal diet and housing
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
CSF collection supplies (if applicable)
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for Aβ40 and Aβ42 quantification
-
Histology equipment and reagents (e.g., anti-Aβ antibodies)
Procedure:
-
Animal Acclimation: Acclimate PSAPP mice to the housing facility for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign mice to treatment and vehicle control groups. A typical study might include a vehicle group and one or more this compound dose groups (e.g., 10 mg/kg/day).
-
Dosing: Administer this compound or vehicle orally via gavage once daily for 90 consecutive days.
-
Monitoring: Monitor animals daily for any signs of toxicity, including changes in body weight, food and water consumption, and general behavior.
-
Sample Collection:
-
Blood: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., baseline, mid-study, and termination) for pharmacokinetic analysis and to measure plasma Aβ levels.
-
CSF: If feasible, collect CSF from a subset of animals at the end of the study to measure Aβ levels.
-
-
Termination and Tissue Collection:
-
At the end of the 90-day treatment period, euthanize the animals.
-
Perfuse the animals with saline and collect the brains.
-
Divide the brain hemispheres: use one for biochemical analysis and fix the other for histology.
-
-
Biochemical Analysis:
-
Homogenize the brain tissue.
-
Measure the levels of Aβ40 and Aβ42 in the brain homogenates using specific ELISA kits.
-
-
Histological Analysis:
-
Process the fixed brain hemisphere for immunohistochemistry.
-
Stain brain sections with an anti-Aβ antibody to visualize amyloid plaques.
-
Quantify the plaque burden using image analysis software.
-
Experimental Workflow:
References
- 1. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-06648671 solubility in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and experimental use of PF-06648671, a potent, orally active, and brain-penetrable γ-secretase modulator (GSM).[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a γ-secretase modulator that was developed for the potential treatment of Alzheimer's disease.[2] It allosterically modulates the γ-secretase complex, an enzyme involved in the production of amyloid-beta (Aβ) peptides.[3] This modulation results in a decrease in the production of the more amyloidogenic Aβ42 and Aβ40 peptides and a corresponding increase in the shorter, less pathogenic Aβ37 and Aβ38 peptides, without significantly affecting the total amount of Aβ produced.[1][4] This mechanism avoids the inhibition of other key functions of γ-secretase, such as Notch signaling.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in dimethyl sulfoxide (DMSO) is 125 mg/mL, which is equivalent to 231.95 mM. It is important to use newly opened, anhydrous DMSO for preparing stock solutions, as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO. For complete dissolution, ultrasonic treatment may be necessary.
Q3: What is the solubility of this compound in aqueous solutions or cell culture media?
Q4: How should I prepare stock and working solutions of this compound?
A4: Please refer to the detailed protocols provided in the "Experimental Protocols" section below for preparing high-concentration stock solutions in DMSO and diluted working solutions for in vitro and in vivo experiments.
Q5: How should I store solutions of this compound?
A5: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when preparing DMSO stock solution. | Incomplete dissolution. | Gently warm the solution at 37°C and use an ultrasonic bath to aid dissolution. Ensure you are using fresh, anhydrous DMSO. |
| Precipitation in cell culture medium after adding the compound. | The final concentration of DMSO is too high, or the compound's solubility limit in the medium has been exceeded. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation. Prepare intermediate dilutions of your stock solution in culture medium before adding to the final culture volume. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. Ensure stock solutions are stored correctly at -20°C or -80°C. |
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Molar Equivalent | Notes |
| DMSO | 125 mg/mL | 231.95 mM | Requires sonication; use of fresh, anhydrous DMSO is recommended. |
| In vivo formulation 1 | ≥ 2.08 mg/mL | ≥ 3.86 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In vivo formulation 2 | ≥ 2.08 mg/mL | ≥ 3.86 mM | 10% DMSO, 90% Corn Oil. |
Table 2: In Vitro Potency of this compound
| Assay | Parameter | Value |
| Whole-cell assay | Aβ42 IC50 | 9.8 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (M.Wt: 538.92 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 5.39 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly.
-
If precipitation is observed, place the tube in an ultrasonic bath until the solution is clear. Gentle warming to 37°C can also be applied.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium (e.g., DMEM).
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accurate final concentrations and to minimize the final DMSO concentration.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in culture medium.
-
Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid solvent toxicity.
-
Visualizations
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Caption: General workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzforum.org [alzforum.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing PF-06648671 concentration for Aβ42 reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-06648671 to optimize the reduction of amyloid-beta 42 (Aβ42).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, and brain-penetrant small molecule that acts as a γ-secretase modulator (GSM).[1][2][3] Its primary mechanism is not to inhibit the γ-secretase enzyme, but to allosterically modulate its activity. This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, while reducing the production of the more pathogenic Aβ42 and Aβ40 species.[2][3] Importantly, this action does not significantly alter the total amount of Aβ peptides produced and does not inhibit the cleavage of other γ-secretase substrates like Notch, which is a common side effect of γ-secretase inhibitors.
Q2: What is the reported in vitro potency of this compound for Aβ42 reduction?
A2: In whole-cell assays, this compound has demonstrated an IC50 of 9.8 nM for the reduction of Aβ42. This high potency indicates that it is effective at nanomolar concentrations in vitro.
Q3: What are the expected effects of this compound on different Aβ peptide species?
A3: Treatment with this compound is expected to result in a dose-dependent decrease in Aβ42 and Aβ40 concentrations. Concurrently, you should observe an increase in the levels of Aβ37 and Aβ38. The total Aβ concentration should remain largely unchanged. The most significant reduction is typically seen in Aβ42 levels compared to Aβ40.
Q4: Has this compound been tested in humans?
A4: Yes, this compound has undergone Phase I clinical trials in healthy volunteers. These studies confirmed that the compound is generally well-tolerated and demonstrated robust, dose-dependent reductions of Aβ42 and Aβ40 in the cerebrospinal fluid (CSF).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant reduction in Aβ42 levels | 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Cell Health/Passage Number: Cells may be unhealthy, have a high passage number, or have low APP expression. 3. Incorrect Reagent Preparation: The compound may have been improperly dissolved or stored. 4. Assay Sensitivity: The ELISA or detection method may not be sensitive enough. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM). 2. Use low-passage cells and ensure they are healthy and actively dividing before treatment. Confirm APP expression levels. 3. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Store aliquots at -20°C or -80°C. 4. Use a highly sensitive Aβ42 detection kit and ensure all assay controls are performing as expected. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of the compound or assay reagents. 3. Edge Effects in Plates: Wells on the edge of the plate may experience different environmental conditions. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity. |
| Evidence of Cell Toxicity | 1. High Compound Concentration: this compound concentration may be too high, leading to off-target effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Prolonged Incubation: Extended exposure to the compound may be cytotoxic. | 1. Determine the cytotoxicity profile of this compound in your cell line using an MTT or similar cell viability assay. Use concentrations well below the toxic threshold. 2. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is typically ≤0.5%. 3. Optimize the incubation time. A 24-48 hour treatment is often sufficient to observe effects on Aβ production. |
| Unexpected Increase in Aβ42 Levels | 1. Assay Artifact: Non-specific signal or interference in the detection assay. 2. Cellular Stress Response: At certain concentrations, some compounds can induce a stress response that may paradoxically increase Aβ production. | 1. Run appropriate controls, including a blank (media only) and a vehicle control. Check for lot-to-lot variability in assay kits. 2. Re-evaluate the dose-response curve with a finer titration of concentrations. Assess markers of cellular stress. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| Aβ42 IC50 | 9.8 nM | CHO cells expressing human wild-type APP | |
| Predicted Aβ42 Reduction in CSF (75 mg q.d.) | ~50% | Human | |
| Predicted Aβ42 Reduction in CSF (High Doses) | ~70% (plateau) | Human | |
| Predicted Aβ40 Reduction in CSF (250 mg q.d.) | ~50% | Human | |
| Predicted Aβ37 Increase in CSF | Up to ~500% | Human |
Experimental Protocols
Protocol 1: In Vitro Aβ42 Reduction Assay Using CHO-APP Cells
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably overexpressing human amyloid precursor protein (CHO-APP) in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Use cells with a low passage number for experiments to ensure consistent APP expression and processing.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is constant and non-toxic (e.g., 0.1%).
-
-
Cell Treatment:
-
Seed CHO-APP cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency at the end of the experiment (e.g., 25,000 cells/well).
-
Allow cells to adhere for 24 hours.
-
Remove the seeding medium and replace it with fresh medium containing the various concentrations of this compound or a vehicle control (medium with the same final DMSO concentration).
-
Incubate the plates for 24 to 48 hours at 37°C.
-
-
Aβ42 Quantification (ELISA):
-
After incubation, carefully collect the conditioned media from each well.
-
Centrifuge the media to pellet any detached cells or debris.
-
Quantify the concentration of Aβ42 in the supernatant using a commercially available Aβ42-specific ELISA kit, following the manufacturer’s instructions.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of Aβ42 reduction for each concentration relative to the vehicle control.
-
Plot the percentage of Aβ42 reduction against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with the same concentration range of this compound as used in the Aβ42 reduction assay for the same duration (24-48 hours). Include a control for 100% viability (vehicle only) and a control for 0% viability (e.g., treatment with a known cytotoxic agent like Triton X-100).
-
MTT Reagent Addition: After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the compound concentration to determine the cytotoxic profile.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for Aβ42 reduction experiments.
References
Technical Support Center: PF-06648671 In Vitro Profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential in vitro off-target effects of PF-06648671, a γ-secretase modulator (GSM). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
A1: this compound is a γ-secretase modulator (GSM). In vitro, it allosterically modulates the γ-secretase complex, an enzyme involved in the cleavage of amyloid precursor protein (APP). This modulation results in a shift in the production of amyloid-beta (Aβ) peptides, specifically decreasing the generation of the more amyloidogenic Aβ42 and Aβ40 peptides while concomitantly increasing the production of shorter, less pathogenic peptides such as Aβ37 and Aβ38.[1][2][3] The compound has shown potent in vitro activity with an Aβ42 IC50 of 9.8 nM in whole-cell assays.[4][5]
Q2: What is the most significant known off-target effect to consider for γ-secretase modulators like this compound?
A2: A primary concern with compounds targeting γ-secretase is the potential for inhibition of Notch signaling. The γ-secretase enzyme also cleaves other substrates, including the Notch receptor, which is crucial for normal cell development and function. Inhibition of Notch cleavage can lead to significant toxicity. However, this compound has been specifically designed as a "Notch-sparing" GSM. In cell-based assays, it has been demonstrated to modulate Aβ production without inhibiting the cleavage of Notch or other known γ-secretase substrates.
Q3: Is there a publicly available broad off-target screening panel (e.g., CEREP or kinase panel) for this compound?
A3: As of the latest available information, a comprehensive, quantitative off-target screening panel, such as a CEREP safety panel or a broad kinase panel, for this compound has not been made publicly available in the scientific literature or regulatory documents. While the compound has undergone extensive preclinical and clinical safety testing, the specific results of broad in vitro safety pharmacology screens are considered proprietary information.
Q4: What does the "Notch-sparing" characteristic of this compound imply for my in vitro experiments?
A4: The "Notch-sparing" nature of this compound suggests a high degree of selectivity for modulating the processing of APP over other γ-secretase substrates. For researchers, this means that when using this compound at concentrations effective for Aβ modulation, significant confounding effects due to Notch inhibition are not expected. This is a critical advantage over pan-γ-secretase inhibitors.
Q5: Were any significant off-target related adverse events noted in clinical trials?
A5: In Phase I clinical studies involving healthy volunteers, this compound was reported to have a good safety profile and was well-tolerated at doses up to 360 mg daily for up to 14 days. No serious adverse events were reported to be related to the drug. This clinical safety profile is consistent with the preclinical in vitro data suggesting a lack of significant off-target effects, particularly Notch inhibition.
Troubleshooting Guides
Issue: Unexpected phenotypic changes in my cell-based assay that do not seem related to Aβ modulation.
-
Possible Cause 1: High Compound Concentration.
-
Troubleshooting Step: Ensure you are using this compound within the recommended concentration range for Aβ modulation (typically in the low nanomolar to low micromolar range). High concentrations of any compound can lead to non-specific effects. Perform a dose-response curve to determine the optimal concentration for your specific assay.
-
-
Possible Cause 2: Off-target effects specific to your cellular model.
-
Troubleshooting Step: Although this compound has a favorable off-target profile, it is impossible to rule out all potential interactions in every cell type. To investigate this, consider using a structurally unrelated GSM as a control to see if the unexpected phenotype is specific to this compound or a general consequence of γ-secretase modulation.
-
-
Possible Cause 3: Confounding effects of the vehicle (e.g., DMSO).
-
Troubleshooting Step: Always include a vehicle-only control in your experiments, using the same concentration of the vehicle as in your this compound-treated samples.
-
Issue: Difficulty replicating the reported Aβ modulation effects in my in vitro assay.
-
Possible Cause 1: Inappropriate cell line.
-
Troubleshooting Step: Ensure your chosen cell line expresses amyloid precursor protein (APP) and the components of the γ-secretase complex. Cell lines commonly used for these assays include H4 human neuroglioma cells or HEK293 cells overexpressing APP.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting Step: The activity of γ-secretase can be influenced by cell density, passage number, and media conditions. Ensure your experimental conditions are consistent and optimized.
-
-
Possible Cause 3: Issues with Aβ detection.
-
Troubleshooting Step: Use validated and sensitive methods for detecting Aβ peptides, such as specific ELISAs or mass spectrometry. Confirm the specificity of your antibodies for the different Aβ species (Aβ37, Aβ38, Aβ40, Aβ42).
-
Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| Aβ42 IC50 | Whole Cell Assay | 9.8 nM |
Experimental Protocols
Protocol: In Vitro γ-Secretase Modulation Assay
-
Cell Culture: Culture H4 human neuroglioma cells in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Plating and Treatment: Seed H4 cells in a multi-well plate at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere overnight. The following day, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the conditioned medium from each well.
-
Aβ Quantification: Analyze the levels of Aβ37, Aβ38, Aβ40, and Aβ42 in the conditioned medium using specific sandwich ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ levels to the vehicle control and plot the dose-response curves to determine the IC50 for Aβ42 reduction and the EC50 for the increase in shorter Aβ peptides.
Visualizations
Caption: Mechanism of this compound as a Notch-sparing γ-secretase modulator.
Caption: Troubleshooting workflow for unexpected in vitro phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
PF-06648671 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of PF-06648671, a potent, orally active γ-secretase modulator (GSM).[1] This guide includes frequently asked questions and troubleshooting advice to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, solid this compound should be stored at -20°C.[1] This ensures long-term stability of the compound in its powdered form.
Q2: What are the recommended storage conditions for this compound stock solutions?
A: The stability of this compound in solution is dependent on the storage temperature. For optimal stability, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are summarized in the table below.
Q3: What solvents can I use to dissolve this compound?
A: this compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. When preparing stock solutions, it is advisable to use a water-miscible organic solvent like DMSO. For in vivo experiments, working solutions should be prepared fresh on the same day of use.[1] If precipitation occurs during preparation, warming and/or sonication can be used to aid dissolution.[1]
Q4: How can I ensure the stability of this compound in my experimental setup?
A: To maintain the integrity of this compound during your experiments, it is crucial to minimize exposure to factors that can cause degradation, such as light and repeated temperature changes. It is recommended to prepare fresh dilutions from a stock solution for each experiment. For long-term experiments, the stability of the compound in your specific assay medium should be validated.
Data Presentation: Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | Up to 3 years |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months |
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
| Issue | Potential Cause | Recommended Action |
| Compound Precipitation in Aqueous Buffer | The aqueous solubility limit has been exceeded. | - Decrease the final concentration of the compound. - Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects the biological system (typically <0.5% v/v). - Adjust the pH of the buffer, as the solubility of ionizable compounds can be pH-dependent. |
| Inconsistent Experimental Results | The compound may have degraded in the stock solution or assay medium. | - Prepare a fresh stock solution from solid material. - Avoid repeated freeze-thaw cycles of stock solutions by preparing and storing in single-use aliquots. - Perform a stability study of the compound in your specific assay medium over the time course of your experiment. |
| Color Change in Solution | This may indicate chemical degradation or oxidation of the compound. | - Discard the solution. - Prepare a fresh solution and protect it from light by using amber vials or wrapping the container in foil. - Consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to prevent oxidation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer system over time.
1. Preparation of Stability Samples:
-
Prepare a solution of this compound in the desired solvent/buffer at a known concentration.
-
Aliquot the solution into several vials appropriate for the storage conditions being tested (e.g., clear vials for light exposure studies, amber vials for light-protected studies).
2. Storage Conditions:
-
Store the aliquots under various conditions to be tested. This may include different temperatures (e.g., 4°C, room temperature, 37°C), and light conditions (e.g., exposed to light, protected from light).
3. Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition for analysis. The initial time point (T=0) will serve as the baseline.
4. HPLC Analysis:
-
Analyze each sample by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A stability-indicating method is one that can separate the intact drug from its degradation products.
-
The HPLC system should be equipped with a suitable detector (e.g., UV-Vis).
-
The mobile phase composition and gradient should be optimized to achieve good separation of the parent compound from any potential degradants.
5. Data Analysis:
-
For each time point, calculate the percentage of the intact this compound remaining relative to the T=0 sample.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Mandatory Visualizations
Signaling Pathway of γ-Secretase Modulation
Caption: this compound allosterically modulates γ-secretase activity.
Experimental Workflow for Stability Assessment
References
troubleshooting inconsistent results with PF-06648671
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-06648671. The information is tailored for scientists and drug development professionals to address common issues and ensure consistency in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, brain-penetrant small molecule that functions as a γ-secretase modulator (GSM).[1] Its primary mechanism is not to inhibit the γ-secretase enzyme, but to allosterically modulate its activity.[2] This modulation shifts the cleavage of the Amyloid Precursor Protein (APP), resulting in a decrease in the production of longer, more pathogenic amyloid-β peptides (Aβ42 and Aβ40) and a concurrent increase in the production of shorter, less fibrillar peptides (Aβ37 and Aβ38).[1][3]
Q2: My in vitro assay shows a potent IC50 for Aβ42 reduction, but I am not observing a change in total Aβ levels. Is my experiment failing?
No, this is the expected result and indicates the compound is working as intended. Unlike γ-secretase inhibitors (GSIs), which block the enzyme's function and reduce all Aβ species, GSMs like this compound only alter the site of cleavage.[4] This leads to a shift in the ratio of Aβ peptides without affecting the total amount of Aβ produced. Therefore, stable total Aβ levels alongside a reduced Aβ42/Aβ40 ratio are markers of successful compound activity.
Q3: I am observing high variability in cerebrospinal fluid (CSF) Aβ measurements between subjects in my preclinical study. How can I troubleshoot this?
High variability in CSF Aβ levels can be a challenge. Phase I clinical studies with this compound noted that single-ascending-dose (SAD) stages showed large variability and potential placebo baseline drift, making a clear exposure-response relationship difficult to establish.
Troubleshooting Steps:
-
Use a Multiple-Dose Regimen: Multiple-ascending-dose (MAD) studies have shown more robust and clear dose-response relationships. Consider a study design where animals receive the compound for several consecutive days to reach a steady state.
-
Increase Sample Size: A larger cohort can help overcome individual biological variability.
-
Refine Sample Collection: Standardize the timing and method of CSF collection precisely across all subjects to minimize procedural variability. Single lumbar puncture collections at steady state may yield more consistent results than serial sampling.
Q4: My dose-response curve for Aβ42 reduction seems to plateau at higher concentrations. Is this expected?
Yes, this is a known characteristic of the GSM mechanism. Pharmacokinetic/pharmacodynamic (PK/PD) modeling of this compound suggests that the inhibitory effect on Aβ42 production approaches a limit at higher doses. For example, one model predicted that a 75 mg dose could reduce CSF Aβ42 by 50%, while quadrupling the dose to 300 mg would only result in a 65% reduction. This indicates that saturating the modulatory binding site does not lead to complete inhibition.
Q5: How does this compound differ from a γ-secretase inhibitor (GSI)? I am concerned about Notch-related side effects.
This is a critical distinction. GSIs block the proteolytic function of γ-secretase, which is required not only for APP processing but also for the cleavage of other substrates, most notably Notch 1. Inhibition of Notch signaling is linked to significant adverse effects. This compound, as a GSM, was specifically designed to avoid this by only modulating APP cleavage without inhibiting the processing of Notch or other substrates. Therefore, Notch-related side effects are not an expected outcome of on-target this compound activity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency
| Parameter | Value | Cell Line | Source |
|---|
| Aβ42 IC50 | 9.8 nM | Whole Cell Assay | |
Table 2: Pharmacodynamic Effects on CSF Aβ Peptides (Human, Multiple-Dose Study)
| Dose (daily) | Placebo-Adjusted % Change in Aβ42 | Placebo-Adjusted % Change in Aβ40 | Placebo-Adjusted % Change in Aβ37 | Placebo-Adjusted % Change in Aβ38 |
|---|---|---|---|---|
| 40 mg | -44% | Decrease | Increase | Increase |
| 100 mg | -59% | Decrease | Increase | Increase |
| 200 mg | -65% | Decrease | Increase | Increase |
| 360 mg | ~-65% (Plateau) | Decrease | Increase | Increase |
(Data compiled from reports on Phase I studies. Specific values for Aβ40, Aβ37, and Aβ38 were not always quantified in summaries but followed a consistent dose-dependent trend)
Experimental Protocols
Protocol: In Vitro Aβ Modulation Assay
This protocol outlines a general procedure for assessing the effect of this compound on Aβ peptide production in a cell-based assay.
-
Cell Culture:
-
Plate cells engineered to overexpress human APP (e.g., HEK293-APP, CHO-APP) in 96-well tissue culture plates in a suitable medium (e.g., DMEM/F12).
-
Incubate for 24 hours at 37°C to allow cells to adhere.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, half-log dilutions) in 100% DMSO.
-
-
Compound Treatment:
-
Dilute the compound series into fresh cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 1%).
-
Include vehicle control (medium with 1% DMSO) and any relevant positive/negative inhibitor controls.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
-
Incubation:
-
Incubate the treated cells for a defined period (e.g., 24 hours) at 37°C.
-
-
Sample Collection & Analysis:
-
Collect the conditioned medium from each well.
-
Analyze the concentrations of Aβ42, Aβ40, Aβ38, and Aβ37 in the medium using a validated method, such as a sandwich ELISA or mass spectrometry-based assay.
-
-
Data Interpretation:
-
Calculate the percent inhibition of Aβ42 and Aβ40 relative to the vehicle control for each concentration.
-
Calculate the percent increase of Aβ37 and Aβ38 relative to the vehicle control.
-
Plot the dose-response curves and determine IC50 values for Aβ42 reduction.
-
Visualizations
Caption: Mechanism of γ-secretase modulation by this compound.
Caption: Troubleshooting logic for inconsistent Aβ results.
References
Welcome to the technical support center for PF-06648671. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity in cell-based assays involving this compound.
Understanding this compound
This compound is a potent, orally active, and brain-penetrable γ-secretase modulator (GSM) designed for the potential treatment of Alzheimer's disease.[1][2] Its mechanism of action involves altering the activity of γ-secretase to reduce the production of pathogenic amyloid-β (Aβ) peptides, specifically Aβ42 and Aβ40.[1][2][3] Instead, it promotes the formation of shorter, less amyloidogenic peptides like Aβ37 and Aβ38. A key advantage of GSMs is that they modulate rather than inhibit the enzyme, which may avoid the mechanism-based toxicities associated with γ-secretase inhibitors (GSIs) that can affect important signaling pathways like Notch. In cell-based assays, this compound has been shown to reduce Aβ42 with an IC50 of 9.8 nM. While Phase I clinical trials indicated that this compound was well-tolerated in humans, in vitro cell-based assays can sometimes reveal cytotoxic effects that require careful management and troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise when working with this compound in cell culture.
Q1: I am observing significant cytotoxicity in my cell assay at concentrations where I expect to see a therapeutic effect. What are the initial troubleshooting steps?
A1: Unexpected cytotoxicity can stem from several factors. A systematic approach is recommended to identify the cause.
-
Confirm Solvent Toxicity: The most common solvent for compounds like this compound is dimethyl sulfoxide (DMSO). While widely used, DMSO can be toxic to cells at certain concentrations, typically above 0.5%, though sensitivity is cell-line dependent. Always run a vehicle control with the same concentration of DMSO used in your experimental wells to assess its specific impact on your cells.
-
Check for Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media. Precipitation of the compound can lead to inaccurate dosing and can cause physical stress to the cells. Visually inspect your culture wells for any precipitate under a microscope.
-
Review Dosing and Dilution Technique: Errors in preparing serial dilutions can lead to much higher concentrations of the compound than intended. Ensure that your stock solutions are fully dissolved and that you are using calibrated pipettes for accurate dilutions.
Q2: How can I minimize the risk of solvent-induced cytotoxicity?
A2: Minimizing the final concentration of the solvent in your cell culture is crucial.
-
Optimize Stock Concentration: Prepare a high-concentration stock solution of this compound in DMSO. This allows you to use a smaller volume to achieve the desired final concentration in your assay, keeping the final DMSO concentration low (ideally ≤0.1%).
-
Perform a Solvent Tolerance Test: Before starting your main experiment, determine the maximum concentration of DMSO your specific cell line can tolerate without affecting viability.
Q3: What should I do if I suspect this compound is precipitating in my cell culture medium?
A3: Improving compound solubility is key to obtaining reliable results.
-
Pre-warm the Medium: Perform serial dilutions of your DMSO stock solution directly into pre-warmed (37°C) cell culture medium.
-
Sonication: Briefly sonicating the diluted compound in the culture medium can aid in dissolution.
-
Consider Solubility-Enhancing Formulations: For persistent solubility issues, formulation strategies such as using cyclodextrins can be explored, though it is essential to test the vehicle for any effects on the cells.
Q4: The cytotoxicity I'm observing does not seem to be related to solvent effects or solubility. What are other potential causes?
A4: If you have ruled out solvent and solubility issues, consider the following:
-
Off-Target Effects: At higher concentrations, small molecules can interact with unintended cellular targets, leading to toxicity. It is important to determine the therapeutic window of this compound in your specific cell model by performing a dose-response curve.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. If possible, test this compound in a panel of cell lines to understand its cytotoxicity profile.
-
Assay-Specific Interference: The compound may interfere with the reagents of your viability assay (e.g., reducing MTT). Run a cell-free control with this compound and your assay reagents to check for any direct chemical interactions.
Data Presentation: Key Parameters for this compound
| Parameter | Value | Cell Type | Source |
| Aβ42 IC50 | 9.8 nM | Whole cell in vitro assay |
Troubleshooting Guide: Summary Table
| Issue | Possible Cause | Recommended Solution |
| High Cytotoxicity at Expected Efficacious Doses | Solvent Toxicity | Run a vehicle-only control. Keep final DMSO concentration ≤0.1%. |
| Compound Precipitation | Prepare fresh dilutions in pre-warmed media. Visually inspect for precipitate. Consider sonication. | |
| Off-Target Effects | Perform a dose-response curve to determine the toxic concentration. | |
| Inconsistent Results Between Experiments | Reagent Variability | Use a single, quality-controlled batch of this compound. |
| Pipetting Inaccuracy | Use calibrated pipettes and perform serial dilutions to avoid small volumes. | |
| Variable Cell Seeding | Ensure a homogenous cell suspension and use a consistent cell counting method. | |
| No Dose-Response Relationship Observed | Maximum Toxicity Reached | Expand the range of concentrations to include much lower doses. |
| Compound Not Bioavailable | Consider reducing serum concentration in the medium during treatment. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines a method to determine the cytotoxic potential of this compound over a range of concentrations.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create serial dilutions in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with DMSO) and a "no-treatment" control.
-
Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the crystals.
-
Mix gently and read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Signaling Pathway: Mechanism of γ-Secretase Modulators
Caption: Mechanism of this compound as a γ-secretase modulator.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing compound-induced cytotoxicity.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
Technical Support Center: Interpreting Aβ Profile Shifts with PF-06648671
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-06648671, a γ-secretase modulator (GSM), in their experiments. Unexpected shifts in the amyloid-beta (Aβ) peptide profile can arise from various factors, ranging from experimental variables to specific cellular contexts. This guide is designed to help you navigate and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected Aβ profile shift after treatment with this compound?
A1: this compound is a γ-secretase modulator that alters the processivity of the γ-secretase enzyme.[1] The expected outcome is a shift in the cleavage of the amyloid precursor protein (APP), leading to a decrease in the production of the more amyloidogenic Aβ peptides, Aβ1-42 and Aβ1-40. Concurrently, there should be an increase in the production of shorter, less amyloidogenic peptides, namely Aβ1-37 and Aβ1-38.[2][3][4] Importantly, this compound is not expected to alter the total amount of Aβ produced.[2]
Q2: I am observing a paradoxical increase in Aβ42 or Aβ40 levels after treatment. What could be the cause?
A2: While a paradoxical increase in Aβ has been reported with some γ-secretase inhibitors (GSIs), particularly at low concentrations, this phenomenon is not a characteristic effect of γ-secretase modulators (GSMs) like this compound. GSIs can lead to the accumulation of APP C-terminal fragments (CTFs), which may alter enzyme kinetics and lead to a rebound in Aβ production. GSMs, by contrast, modulate the enzyme's activity without causing significant CTF accumulation. If you observe an increase in Aβ42/40, consider the following possibilities:
-
Experimental Artifact: Review your experimental protocol and the troubleshooting guide below for potential issues with your assay (e.g., ELISA, Western Blot).
-
Compound Purity/Identity: Verify the purity and identity of your this compound compound.
-
Cellular Context: The specific cell line and its expression levels of γ-secretase components and APP could potentially influence the drug's effect.
-
Off-Target Effects: While this compound is designed to be selective, off-target effects at high concentrations cannot be entirely ruled out and may indirectly affect Aβ production pathways.
Q3: I am not observing any change in the Aβ profile after treatment. What should I check?
A3: A lack of effect could be due to several factors:
-
Compound Concentration: Ensure you are using an appropriate concentration range. The in vitro IC50 for Aβ42 reduction by this compound is in the nanomolar range.
-
Treatment Duration: The incubation time with the compound may be insufficient to produce a measurable change in secreted Aβ levels.
-
Cell Health: Poor cell viability can affect normal protein processing and secretion.
-
Assay Sensitivity: Your detection method may not be sensitive enough to pick up the expected changes.
-
See the Troubleshooting Guide for more detailed points on experimental setup.
Q4: Are there specific cell lines that are recommended for studying the effects of this compound?
A4: While this compound has been effective in various preclinical models, the choice of cell line can influence the results. Cell lines overexpressing APP (e.g., HEK293-APP, CHO-APP) are commonly used to ensure robust Aβ production. However, the endogenous APP processing machinery of the parental cell line can also play a role. It is advisable to characterize the baseline Aβ profile of your chosen cell line before initiating experiments.
Troubleshooting Guide: Unexpected Aβ Profiles
This guide provides a structured approach to troubleshooting unexpected results when using this compound.
| Observed Issue | Potential Cause | Recommended Action |
| No change in Aβ42/Aβ40 levels | Compound Inactivity: Incorrect storage, degradation, or low concentration. | 1. Verify compound storage conditions and prepare fresh solutions. 2. Perform a dose-response experiment to ensure an effective concentration is used. |
| Insufficient Treatment Time: Incubation period is too short to see an effect. | 1. Increase the treatment duration (e.g., 24-48 hours). | |
| Low Assay Sensitivity: The detection method cannot discern the changes. | 1. Validate your assay with known standards and controls. 2. Consider a more sensitive detection method (e.g., specific ELISA kits, mass spectrometry). | |
| Cell Line Insensitivity: The specific cell line may not respond as expected. | 1. Confirm that your cell line expresses the necessary components of the γ-secretase complex. 2. Test the compound in a different, well-characterized cell line. | |
| Paradoxical Increase in Aβ42/Aβ40 | Experimental Artifact: Issues with sample handling, antibody specificity, or data analysis. | 1. Review the detailed troubleshooting guides for your specific assay (ELISA, Western Blot, etc.) below. 2. Ensure accurate pipetting and dilution. 3. Use highly specific antibodies and validate their performance. |
| Compound Purity/Identity: The compound may be impure or not this compound. | 1. Verify the identity and purity of your compound using analytical methods (e.g., LC-MS, NMR). | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell density across wells. | 1. Ensure a homogenous cell suspension before plating. 2. Check for and minimize edge effects in multi-well plates. |
| Pipetting Errors: Inaccurate dispensing of compound or reagents. | 1. Calibrate pipettes regularly. 2. Use proper pipetting techniques. | |
| Incomplete Washing Steps (ELISA): Residual reagents affecting the signal. | 1. Ensure thorough and consistent washing between steps as per the protocol. | |
| Unexpected Changes in Other Aβ Species | Assay Cross-Reactivity: Antibodies may be detecting other Aβ fragments. | 1. Check the specificity of your antibodies. 2. Consider using mass spectrometry for more definitive identification of Aβ isoforms. |
Data Presentation: Expected Aβ Profile Shift with this compound
The following table summarizes the expected quantitative changes in Aβ peptides following treatment with this compound, based on published data.
| Aβ Peptide | Expected Change with this compound |
| Aβ1-42 | ↓ (Decrease) |
| Aβ1-40 | ↓ (Decrease) |
| Aβ1-38 | ↑ (Increase) |
| Aβ1-37 | ↑ (Increase) |
| Total Aβ | ↔ (No significant change) |
Source: Data synthesized from preclinical and clinical studies of this compound.
Experimental Protocols
General Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293 cells stably expressing APP) at a consistent density in appropriate well plates. Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the cell culture medium.
-
Treatment: Replace the existing cell culture medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection: Collect the conditioned medium for Aβ analysis. Centrifuge the medium to pellet any detached cells or debris and collect the supernatant. Samples can be stored at -80°C until analysis.
Aβ Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
-
Coating: Coat a 96-well plate with a capture antibody specific for the N-terminus of the Aβ peptide overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add your conditioned media samples and Aβ standards of known concentrations to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody: Wash the plate and add a detection antibody specific for the C-terminus of the target Aβ isoform (e.g., anti-Aβ42 or anti-Aβ40), which is typically biotinylated. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate. Allow the color to develop in the dark.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Analysis: Generate a standard curve from the Aβ standards and use it to calculate the concentration of Aβ in your samples.
Aβ Detection by Western Blot
-
Sample Preparation: Concentrate the conditioned medium or use cell lysates. Mix with Laemmli sample buffer. Do not boil samples containing Aβ as this can induce aggregation.
-
Gel Electrophoresis: Separate the proteins on a Tris-Tricine polyacrylamide gel, which provides better resolution for small peptides like Aβ.
-
Protein Transfer: Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate or by fluorescence imaging.
Visualizations
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Unexpected Aβ Profiles.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Vehicle Effects in PF-06648671 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06648671 in animal studies. The information provided is intended to help manage potential vehicle-related effects and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a γ-secretase modulator (GSM).[1][2][3] It modulates the activity of the γ-secretase enzyme to selectively reduce the production of amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides, while increasing the levels of shorter, less amyloidogenic peptides like Aβ37 and Aβ38.[1][2] This mechanism is being investigated for the treatment of Alzheimer's disease.
Q2: What is the recommended route of administration for this compound in animal studies?
A2: Published preclinical studies indicate that this compound is orally active and has shown efficacy in animal models following oral administration.
Q3: How should I prepare this compound for oral administration in rodents?
A3: As this compound is a small molecule that is likely hydrophobic, a suitable vehicle is required for effective oral delivery. While the exact formulation used in proprietary Pfizer studies is not publicly disclosed, common approaches for similar compounds involve creating a suspension or solution. A suggested starting point is a suspension in an aqueous vehicle containing a suspending agent and a surfactant. A common combination is 0.5% methylcellulose with 0.1% to 0.5% Tween® 80 in purified water. The concentration of this compound should be calculated based on the desired dose and the dosing volume appropriate for the animal species and size.
Q4: Why is a vehicle control group essential in my study design?
A4: A vehicle control group is critical to differentiate the pharmacological effects of this compound from any potential effects of the formulation itself. The vehicle alone can sometimes cause physiological or behavioral changes that could be misinterpreted as a drug effect.
Q5: What are some common signs of vehicle intolerance in rodents?
A5: Signs of vehicle intolerance can include changes in body weight, food and water consumption, gastrointestinal issues (e.g., diarrhea, changes in stool consistency), changes in activity levels, and signs of discomfort or distress.
Troubleshooting Guide
This guide addresses specific issues that may arise during animal studies with this compound, focusing on vehicle-related effects.
| Observed Issue | Potential Cause (Vehicle-Related) | Troubleshooting Steps |
| Inconsistent or low drug exposure (plasma levels) | Poor Suspension/Solubility: this compound may not be adequately suspended or may be precipitating out of the vehicle, leading to inaccurate dosing. | 1. Re-evaluate Vehicle Composition: Consider adjusting the concentration of the suspending agent (e.g., methylcellulose) or surfactant (e.g., Tween® 80).2. Sonication: Use sonication to aid in the dispersion of the compound in the vehicle.3. Fresh Preparation: Prepare the dosing formulation fresh daily to minimize precipitation.4. Particle Size: If possible, assess the particle size of your this compound lot. Smaller particle sizes generally lead to better suspension. |
| Diarrhea or soft stools in treated animals | Vehicle-Induced Gastrointestinal Irritation: Some vehicles, particularly at higher concentrations or with certain surfactants, can cause GI upset. | 1. Reduce Surfactant Concentration: If using a surfactant like Tween® 80, try reducing the concentration to the lowest effective level.2. Alternative Vehicle: Consider an alternative vehicle system. For hydrophobic compounds, oil-based vehicles (e.g., corn oil, sesame oil) can be an option, but their own potential effects must be considered. 3. Acclimatization: Allow animals a period of acclimatization to the vehicle by administering the vehicle alone for a few days before introducing the drug. |
| Weight loss or reduced food intake | Palatability of the Vehicle: The taste or texture of the vehicle may be unpalatable to the animals.Vehicle-Induced Malaise: The vehicle may be causing a general feeling of unwellness. | 1. Flavoring Agents: While generally not recommended as they can introduce variables, in some cases, a small amount of a palatable flavoring agent (e.g., saccharin) may be considered, with appropriate controls.2. Alternative Vehicle: Test the palatability of different vehicle options with a small cohort of animals.3. Monitor Animal Health: Closely monitor the animals for other signs of distress. If weight loss is significant, consult with veterinary staff. |
| Unexpected changes in biochemical or hematological parameters | Systemic Effects of the Vehicle: Some vehicles can have systemic effects. For example, high concentrations of PEG 400 have been reported to affect liver and kidney parameters. | 1. Review Vehicle Toxicity Data: Consult literature on the potential systemic effects of your chosen vehicle and its components.2. Lower Vehicle Component Concentrations: If possible, reduce the concentration of potentially problematic excipients.3. Ensure Proper Dosing Volume: Administering too large a volume can cause stress and physiological changes. Adhere to recommended dosing volumes for the species and route of administration. |
Experimental Protocols
Protocol 1: Preparation of a Methylcellulose/Tween® 80 Vehicle for Oral Gavage
-
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Tween® 80 (Polysorbate 80)
-
Sterile, purified water
-
Stir plate and magnetic stir bar
-
Mortar and pestle (optional, for grinding this compound)
-
Analytical balance
-
Graduated cylinders and beakers
-
-
Procedure:
-
Calculate the required amount of this compound, methylcellulose, and Tween® 80 based on the final desired concentration and volume. A common starting formulation is 0.5% methylcellulose (w/v) and 0.2% Tween® 80 (v/v).
-
If necessary, gently grind the this compound powder using a mortar and pestle to ensure a fine, uniform particle size.
-
In a beaker, heat approximately half of the total required volume of water to 60-70°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously with a magnetic stir bar. Continue stirring until the methylcellulose is fully dispersed.
-
Add the remaining volume of cold water to the mixture. Continue stirring until the solution becomes clear and viscous. Allow the solution to cool to room temperature.
-
Add the calculated amount of Tween® 80 to the methylcellulose solution and stir until fully mixed.
-
Slowly add the this compound powder to the vehicle while stirring continuously.
-
Continue stirring for at least 30-60 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the formulation at 2-8°C and protect it from light. Ensure to re-suspend thoroughly by vortexing or stirring before each use.
-
Visualizations
Caption: Workflow for conducting animal studies with this compound.
Caption: Decision tree for troubleshooting adverse events in animal studies.
References
Technical Support Center: Optimizing Pharmacodynamic Studies for PF-06648671
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in pharmacodynamic (PD) studies of PF-06648671, a γ-secretase modulator (GSM).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel, brain-penetrable small molecule γ-secretase modulator (GSM).[1][2] Unlike γ-secretase inhibitors, this compound allosterically modulates the enzyme to shift the cleavage of amyloid precursor protein (APP). This results in a decrease in the production of longer, more amyloidogenic amyloid-β (Aβ) peptides, specifically Aβ42 and Aβ40, and a concomitant increase in the production of shorter, less pathogenic peptides like Aβ37 and Aβ38.[1][3][4] Importantly, this modulation occurs without significantly affecting the total amount of Aβ produced or inhibiting the cleavage of other γ-secretase substrates such as Notch.
Q2: What are the expected pharmacodynamic effects of this compound?
In clinical studies, this compound has demonstrated robust, dose-dependent changes in cerebrospinal fluid (CSF) Aβ peptide levels. Specifically, administration of this compound leads to a significant reduction in CSF concentrations of Aβ42 and Aβ40, with a more pronounced effect on Aβ42. This is accompanied by an elevation in the levels of Aβ37 and Aβ38. These changes in Aβ profiles serve as key pharmacodynamic biomarkers for assessing the in vivo activity of this compound.
Q3: What are the primary sources of variability in this compound PD studies?
Variability in pharmacodynamic studies can arise from pre-analytical, analytical, and post-analytical factors. For this compound, key sources of variability include:
-
In Vitro Assays:
-
Cell-Based Assays: Cell line integrity, passage number, and culture conditions can introduce variability. Inconsistent seeding density and treatment times can also affect results.
-
Immunoassays (e.g., ELISA, Western Blot): Antibody specificity and lot-to-lot variation are critical. Sample handling, storage conditions, and inconsistent washing and blocking steps can lead to high background and variable results.
-
-
In Vivo Studies:
-
Inter-individual Variability: Differences in subject physiology can impact drug exposure and response.
-
Study Design: The timing of sample collection relative to drug administration is crucial for capturing the dynamic changes in Aβ peptides.
-
Sample Handling: The processing and storage of CSF and plasma samples can affect Aβ peptide stability.
-
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability in Aβ peptide measurements between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette and verify cell counts. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Compound Addition | Prepare a master mix of the compound at the final desired concentration and add it to all relevant wells simultaneously. |
| Variable Incubation Times | Stagger the addition of reagents and the termination of the assay to ensure consistent incubation times for all plates. |
Issue 2: Poor or no dose-response to this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the stock solution concentration and the dilution series. Ensure proper mixing at each dilution step. |
| Cell Line Unresponsive | Confirm that the cell line expresses γ-secretase and APP. Consider using a cell line known to be responsive to GSMs. |
| Assay Not Sensitive Enough | Optimize the assay protocol to enhance signal-to-noise ratio. This may involve adjusting antibody concentrations, incubation times, or the detection method. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (e.g., protected from light, appropriate temperature). Prepare fresh dilutions for each experiment. |
In Vivo CSF Aβ Biomarker Studies
Issue 1: High inter-subject variability in baseline Aβ levels.
| Potential Cause | Troubleshooting Step |
| Subject-Specific Factors | Stratify subjects based on relevant baseline characteristics if known (e.g., age, genetics). Increase the sample size to improve statistical power. |
| Diurnal Variation of Aβ | Standardize the time of day for CSF collection across all subjects. |
| Pre-analytical Sample Handling | Implement a standardized protocol for CSF collection, processing, and storage. Minimize the time between collection and freezing. |
Issue 2: Inconsistent or unexpected changes in Aβ levels post-treatment.
| Potential Cause | Troubleshooting Step |
| Inadequate Drug Exposure | Correlate CSF Aβ levels with plasma and CSF drug concentrations to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. |
| Improper Sample Collection Timing | Optimize the CSF sampling schedule based on the known pharmacokinetics of this compound to capture the peak and duration of the pharmacodynamic effect. |
| Assay Variability | Run all samples from a single subject in the same assay plate to minimize inter-assay variability. Include quality control samples with known Aβ concentrations in each run. |
Data Presentation
Table 1: Summary of Expected Dose-Dependent Effects of this compound on CSF Aβ Peptides in Humans.
| Dose of this compound | Change in Aβ42 from Baseline | Change in Aβ40 from Baseline | Change in Aβ38 from Baseline | Change in Aβ37 from Baseline | Change in Total Aβ from Baseline |
| Placebo | Negligible Change | Negligible Change | Negligible Change | Negligible Change | Negligible Change |
| Low Dose (e.g., 40 mg q.d.) | Decrease | Decrease | Increase | Increase | No Significant Change |
| High Dose (e.g., 360 mg q.d.) | Greater Decrease | Greater Decrease | Greater Increase | Greater Increase | No Significant Change |
Note: This table represents the expected trends based on available clinical data. Actual percentage changes will vary based on the specific study design and population.
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for Aβ Modulation
Objective: To determine the in vitro potency (IC50) of this compound in modulating Aβ peptide levels.
Methodology:
-
Cell Culture: Culture a human neuroglioma or other suitable cell line expressing APP and γ-secretase in appropriate media.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentration range should span from sub-nanomolar to micromolar to capture the full dose-response curve.
-
Incubation: Replace the existing medium with the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 24 hours).
-
Sample Collection: Collect the conditioned medium for Aβ analysis.
-
Aβ Quantification: Measure the concentrations of Aβ42, Aβ40, Aβ38, and Aβ37 in the conditioned medium using a validated immunoassay (e.g., ELISA or Meso Scale Discovery).
-
Data Analysis: Normalize the Aβ levels to a vehicle control. Plot the normalized Aβ levels against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
Protocol 2: Western Blot for Downstream Target Engagement
Objective: To qualitatively assess the effect of this compound on APP processing.
Methodology:
-
Sample Preparation: Following treatment with this compound as described in Protocol 1, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of total protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the C-terminal fragment of APP (APP-CTF) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against a housekeeping protein such as GAPDH or β-actin.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for an in vitro Aβ modulation assay.
Caption: A logical workflow for troubleshooting variability.
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
Validation & Comparative
PF-06648671 versus other gamma-secretase modulators
A Comparative Guide to PF-06648671 and Other Gamma-Secretase Modulators for Alzheimer's Disease Research
Introduction
The accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease (AD). Gamma-secretase, an intramembrane protease, is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths. While early therapeutic strategies focused on inhibiting the overall activity of γ-secretase with γ-secretase inhibitors (GSIs), this approach was fraught with mechanism-based toxicities due to the inhibition of other crucial substrates, most notably the Notch receptor.[1][2] This led to the development of γ-secretase modulators (GSMs), a class of compounds that allosterically modulate the enzyme to shift its cleavage preference from producing longer, more amyloidogenic Aβ species (Aβ42 and Aβ40) to shorter, less toxic forms (Aβ37 and Aβ38), without affecting the total Aβ production or Notch processing.[3][4]
This guide provides a comparative overview of this compound, a novel GSM, against another key modulator, E2012, and contrasts their activity with first-generation GSIs, Semagacestat and Avagacestat. This comparison is intended for researchers, scientists, and drug development professionals to highlight the key performance differences and the evolution of γ-secretase-targeting therapeutics.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of this compound and other selected compounds. The data highlights the key differentiator between GSMs and GSIs: the ability to modulate Aβ production while sparing Notch signaling.
Table 1: In Vitro Potency Against Aβ Production and Notch Signaling
| Compound | Class | Aβ42 IC₅₀ (nM) | Aβ40 IC₅₀ (nM) | Notch IC₅₀ (nM) | Aβ42/Notch Selectivity Ratio |
| This compound | GSM | 9.8[5] | Not specified | Notch-sparing | High (Not inhibitory) |
| E2012 | GSM | 92 | Not specified | Notch-sparing | High (Not inhibitory) |
| Semagacestat | GSI | 10.9 | 12.1 | 14.1 | ~1.3 |
| Avagacestat | GSI | 0.27 | 0.30 | ~58 | ~193-215 |
Table 2: Qualitative Effects on Aβ Peptide Profile
| Compound | Aβ42 Production | Aβ40 Production | Aβ38 Production | Aβ37 Production | Total Aβ Levels |
| This compound | ↓ | ↓ | ↑ | ↑ | Unchanged |
| E2012 | ↓ | ↓ | Not specified | ↑ | Unchanged |
| Semagacestat | ↓ | ↓ | ↓ | Not specified | Decreased |
| Avagacestat | ↓ | ↓ | Not specified | Not specified | Decreased |
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The diagram below illustrates the proteolytic processing of APP by α-, β-, and γ-secretases. It highlights how GSIs non-selectively block γ-secretase activity, leading to an accumulation of APP C-terminal fragments (CTFs) and inhibition of Notch signaling. In contrast, GSMs allosterically modulate the enzyme to favor the production of shorter Aβ peptides without blocking its overall activity.
Caption: APP processing pathway and the differential effects of GSIs and GSMs.
Experimental Workflow for GSM Evaluation
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel GSM candidate like this compound.
Caption: A typical preclinical workflow for the development of a novel GSM.
Experimental Protocols
Below are representative methodologies for key experiments used to characterize γ-secretase modulators.
In Vitro Cell-Based Aβ Modulation Assay
This protocol is designed to measure the effect of a test compound on the production of different Aβ species in a cell-based model.
-
Cell Line: Human embryonic kidney (HEK293) cells stably overexpressing human APP with the Swedish mutation (K670N/M671L), which increases Aβ production, are commonly used.
-
Protocol:
-
Cell Plating: Plate the APP-overexpressing cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent like DMSO. Add the diluted compounds to the cells and incubate for 24-48 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant, which contains the secreted Aβ peptides.
-
Aβ Quantification: Measure the concentrations of Aβ42, Aβ40, Aβ38, and Aβ37 in the supernatant using a multiplex immunoassay, such as an electrochemiluminescence (ECL)-based assay (e.g., Meso Scale Discovery) or specific ELISAs for each peptide.
-
Data Analysis: Plot the percentage of inhibition or stimulation of each Aβ species against the compound concentration. Calculate the IC₅₀ (for Aβ reduction) or EC₅₀ (for Aβ stimulation) values from the dose-response curves.
-
In Vitro Notch Signaling Assay (Luciferase Reporter Assay)
This assay determines if a compound inhibits Notch signaling, a key indicator of GSI activity.
-
Cell Line: Use a stable cell line (e.g., HEK293 or H4 cells) co-transfected with:
-
A constitutively active form of Notch (NotchΔE) that undergoes γ-secretase cleavage.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the RBP-Jk transcription factor, a downstream target of the cleaved Notch intracellular domain (NICD).
-
-
Protocol:
-
Cell Plating and Treatment: Plate the reporter cells in a white, opaque 96-well plate. Treat the cells with serial dilutions of the test compound for 16-24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Activity Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay) to account for non-specific effects. Calculate the IC₅₀ value for Notch inhibition from the dose-response curve. A high IC₅₀ value or lack of inhibition indicates Notch-sparing activity.
-
In Vivo Cerebrospinal Fluid (CSF) Aβ Biomarker Analysis
This protocol is used to assess the in vivo target engagement of a GSM by measuring changes in Aβ peptide concentrations in the CSF of animal models or human subjects.
-
Study Design: In human Phase I studies, healthy volunteers receive single ascending doses or multiple ascending doses of the test compound or a placebo.
-
Protocol:
-
CSF Collection: Collect CSF via lumbar puncture at baseline and at various time points after drug administration. It is recommended to perform the collection in the morning and to use polypropylene tubes to prevent Aβ peptide adhesion. The first 1-2 mL of CSF should be discarded.
-
Sample Processing: Centrifuge the CSF samples to remove any cellular debris. Aliquot the supernatant into polypropylene tubes and store at -80°C until analysis.
-
Aβ Quantification: Measure the concentrations of Aβ42, Aβ40, Aβ38, and Aβ37 using a validated analytical method, such as a multiplex immunoassay or mass spectrometry.
-
Data Analysis: Analyze the change in CSF Aβ concentrations from baseline for each dose group compared to placebo. This data provides crucial information on the in vivo pharmacodynamic activity of the GSM.
-
Conclusion
This compound represents a significant advancement in the development of γ-secretase-targeting therapies for Alzheimer's disease. As a potent GSM, it demonstrates the desired profile of selectively reducing the production of amyloidogenic Aβ42 and Aβ40 while increasing shorter, non-pathogenic Aβ species, all without the deleterious inhibition of Notch signaling that led to the clinical failure of earlier GSIs like Semagacestat. The comparison with other modulators and inhibitors underscores the critical importance of selectivity for achieving a viable therapeutic window. While the development of this compound was discontinued, the data generated from its preclinical and clinical studies provide a valuable benchmark for the continued pursuit of safe and effective GSMs for the treatment of Alzheimer's disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 5. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of PF-06648671 and BMS-932481 for Alzheimer's Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of two γ-secretase modulators, PF-06648671 and BMS-932481, as potential therapeutic agents for Alzheimer's disease. This analysis is supported by available experimental data to facilitate informed decisions in neurodegenerative disease research.
Both this compound, developed by Pfizer, and BMS-932481, from Bristol Myers Squibb, are small molecule γ-secretase modulators (GSMs). Their mechanism of action involves allosterically modulating the γ-secretase enzyme to shift the cleavage of amyloid precursor protein (APP). This shift results in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a relative increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38.[1][2] This modulation is considered a promising therapeutic strategy for Alzheimer's disease as it aims to reduce the formation of toxic amyloid plaques without inhibiting the vital functions of γ-secretase in processing other substrates like Notch.[1][2]
In Vitro Efficacy
Both compounds have demonstrated potent and selective modulation of γ-secretase in cell-based assays.
| Compound | Cell Line | Aβ42 IC50 | Key Findings |
| This compound | Not Specified | 9.8 nM[3] | Potent modulator of γ-secretase in vitro, reducing Aβ42 and Aβ40 with a concurrent increase in Aβ37 and Aβ38, without inhibiting Notch cleavage. |
| BMS-932481 | H4-APPsw | 6.6 nM | Showed robust reductions of Aβ1–42 and Aβ1–40, with corresponding increases in Aβ1–37 and Aβ1–38. Total Aβ1–x levels remained unchanged. |
In Vivo Efficacy
Preclinical studies in various animal models have demonstrated the ability of both compounds to modulate Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF).
This compound
In preclinical animal models, this compound demonstrated dose-dependent reduction of Aβ42 in the brain and CSF following oral administration.
BMS-932481
BMS-932481 showed robust, dose-dependent reductions of Aβ1–42 and Aβ1–40 in the plasma, brain, and CSF of mice and rats.
| Animal Model | Dose | Route | Effect on Aβ42 | Effect on Aβ40 |
| Mouse | 30 mg/kg | Oral | 81% reduction in brain (3 hours post-dose) | Not specified |
| Rat | 10 mg/kg | Oral | 41% reduction in brain (5 hours post-dose) | Not specified |
| Rat | 3 mg/kg | Oral | 45% reduction in brain Aβ1–42 AUC over 24h | Not specified |
| Rat | 10 mg/kg | Oral | 66% reduction in brain Aβ1–42 AUC over 24h | Not specified |
Clinical Efficacy and Safety
Both compounds progressed to Phase I clinical trials in healthy volunteers.
This compound
Three Phase I studies (NCT02316756, NCT02407353, and NCT04873583) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. The compound was generally well-tolerated in single and multiple ascending doses for up to 14 days. It demonstrated dose-dependent reductions in CSF Aβ42 and Aβ40, with a corresponding increase in Aβ37 and Aβ38, and no significant change in total Aβ levels. Despite the promising Phase I results, Pfizer discontinued its research and development in neurology in January 2018, which included the development of this compound.
BMS-932481
In Phase I studies, BMS-932481 also showed dose-dependent modulation of plasma and CSF Aβ peptides, consistent with its mechanism of action. However, the development of BMS-932481 was halted due to observations of dose- and exposure-dependent drug-induced liver injury (DILI) in a multiple ascending dose study. The liver injury was characterized by delayed onset and a high incidence of hepatocellular damage.
Experimental Protocols
In Vitro γ-Secretase Modulator Activity Assay
A common method for evaluating GSM activity in vitro involves the use of a cell line, such as the human neuroglioma cell line H4, engineered to overexpress a substrate for γ-secretase, like APP carrying the Swedish mutation (H4-APPsw).
-
Cell Culture: H4-APPsw cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound or BMS-932481) for a specified period (e.g., 24 hours).
-
Sample Collection: The conditioned media is collected.
-
Aβ Measurement: The levels of different Aβ species (Aβ40, Aβ42, Aβ37, Aβ38) in the conditioned media are quantified using a sensitive immunoassay, such as an electrochemiluminescence (ECL) assay or a traditional enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value for Aβ42 reduction is calculated to determine the potency of the compound.
In Vivo Efficacy Study in Rodents
-
Animal Model: Wild-type or transgenic mice (e.g., Tg2576) or rats are used.
-
Compound Administration: The test compound is administered orally at various doses.
-
Sample Collection: At specified time points after dosing, blood (for plasma), CSF, and brain tissue are collected.
-
Brain Tissue Processing: Brain tissue is homogenized in a suitable buffer containing protease inhibitors.
-
Aβ Measurement: Aβ levels in plasma, CSF, and brain homogenates are measured using ELISA or other sensitive immunoassays.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between the compound's concentration in the plasma and brain and the observed changes in Aβ levels is analyzed to determine the in vivo efficacy.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of γ-secretase modulators.
Caption: General experimental workflow for GSM evaluation.
References
- 1. Validation of a Chemiluminescence Immunoassay for Measuring Amyloid-β in Human Blood Plasma | Springer Nature Experiments [experiments.springernature.com]
- 2. neurology.org [neurology.org]
- 3. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Evaluating PF-06648671 and NGP 555 in Alzheimer's Disease Models
In the landscape of therapeutic development for Alzheimer's disease, gamma-secretase modulators (GSMs) have emerged as a promising class of small molecules. By allosterically modulating the γ-secretase complex, GSMs aim to shift the production of amyloid-beta (Aβ) peptides from the highly amyloidogenic 42-amino acid form (Aβ42) to shorter, less toxic variants such as Aβ37 and Aβ38. This guide provides a comparative overview of two such GSMs, PF-06648671 and NGP 555, based on available preclinical data.
Mechanism of Action: A Shared Strategy
Both this compound and NGP 555 are orally bioavailable, brain-penetrant small molecules that function as GSMs. Their primary mechanism involves altering the processivity of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides. Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of other substrate cleavage (e.g., Notch), GSMs selectively modulate APP processing. This modulation results in a decrease in the production of Aβ42 and, to a lesser extent, Aβ40, with a concurrent increase in the levels of Aβ37 and Aβ38.[1][2]
In Vitro Potency
Direct comparison of in vitro potency is challenging due to variations in experimental conditions across different studies. However, available data provide insights into the relative activity of each compound.
| Compound | Cell Line | Assay | Aβ42 IC50 | Reference |
| This compound | CHO-APP | Whole-cell ELISA | 9.8 nM | [3][4] |
| NGP 555 | SH-SY5Y-APP | Meso Scale Discovery ELISA | ~9 nM | [1] |
Note: IC50 values are from different cell lines and assays, which may not be directly comparable.
In Vivo Efficacy in Preclinical Models
Both compounds have demonstrated the ability to modulate Aβ levels in the brains of rodent models of Alzheimer's disease.
NGP 555 in Rodent Models
NGP 555 has been evaluated in both rats and the Tg2576 transgenic mouse model, which overexpresses a mutant form of human APP.
In Sprague-Dawley Rats (CSF Aβ Levels): A single oral dose of 15 mg/kg of NGP 555 resulted in a significant lowering of Aβ42 in the cerebrospinal fluid (CSF) between 8 and 10 hours post-dose. In a 14-day repeat-dose study, oral administration of NGP 555 led to a dose-dependent reduction in CSF Aβ42, with significant effects observed at doses of 3.75 mg/kg and higher. Concurrently, an increase in Aβ38 levels was seen at doses of 15 mg/kg and above.
In Tg2576 Mice (Brain and Plasma Aβ Levels): Oral administration of NGP 555 to Tg2576 mice resulted in a dose-dependent decrease in both plasma and brain Aβ42 levels. Chronic daily administration for 7 months led to a significant reduction in both diffuse and neuritic plaques. A 30-day treatment with 25 mg/kg NGP 555 resulted in statistically significant reductions of Aβ42 and Aβ40 in both brain and plasma, with a modest increase in brain Aβ38 and a significant increase in plasma Aβ38.
This compound in Rodent Models
While specific quantitative in vivo data for this compound is less publicly available, reports indicate robust in vivo efficacy. Preclinical studies in rodents have shown that this compound has favorable brain availability and leads to a robust reduction of Aβ42 in the cerebrospinal fluid. One study mentions that in mice, a single oral dose of a potent GSM (referred to as compound 2, believed to be related to the development program of this compound) at 10 mg/kg reduced brain Aβ42 levels by over 70% and plasma levels by over 90% at peak reduction. Repeated dosing of 10 mg/kg/day for 9 days resulted in a complete (100%) elimination of detectable Aβ42 in the brain.
Pharmacokinetics
A favorable pharmacokinetic profile is crucial for a centrally acting drug.
NGP 555: NGP 555 has been shown to efficiently cross the blood-brain barrier, with a brain-to-plasma ratio of 0.93 in Tg2576 mice. In rats, dogs, and humans, NGP 555 is primarily metabolized via hydroxylation and further oxidation to form a carboxylic acid metabolite.
This compound: this compound is described as having a favorable in vivo pharmacokinetic profile in preclinical species, suitable for once-a-day dosing in humans. It is also reported to have excellent brain penetration.
Experimental Protocols
In Vitro Cell-Based Assays
-
Cell Lines:
-
For NGP 555 evaluation, SH-SY5Y neuroblastoma cells stably overexpressing human APP (SH-SY5Y-APP) were used.
-
For this compound, a Chinese hamster ovary (CHO) cell line stably overexpressing human APP (CHO-APP) was utilized.
-
-
Treatment: Cells were treated with various concentrations of the GSMs for approximately 18-24 hours.
-
Analysis: The levels of different Aβ peptides (Aβ42, Aβ40, Aβ38, Aβ37) in the conditioned media were quantified using specific enzyme-linked immunosorbent assays (ELISA), such as the Meso Scale Discovery (MSD) platform.
In Vivo Animal Studies
-
Animal Models:
-
Tg2576 Mice: These mice overexpress human APP with the Swedish (K670N/M671L) mutation, leading to age-dependent development of Aβ plaques.
-
Sprague-Dawley Rats: Used for pharmacokinetic and CSF biomarker studies.
-
-
Drug Administration: Compounds were administered orally (e.g., via gavage or formulated in chow).
-
Sample Collection: At specified time points after dosing, blood (for plasma), brain tissue, and CSF were collected.
-
Aβ Quantification: Brain tissue was homogenized, and Aβ levels in brain homogenates, plasma, and CSF were measured by ELISA.
Conclusion
Both this compound and NGP 555 demonstrate the characteristic profile of gamma-secretase modulators, effectively reducing the production of the pathogenic Aβ42 peptide in preclinical models. While a direct comparative study is not publicly available, the existing data suggest that both compounds are potent modulators of γ-secretase with good brain penetration. The choice between these or other GSMs for further development would likely depend on a comprehensive evaluation of their respective efficacy, long-term safety, and pharmacokinetic profiles in more advanced preclinical and clinical studies. The data presented here underscore the potential of GSMs as a disease-modifying therapy for Alzheimer's disease.
References
- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Second-Generation γ-Secretase Modulators (GSMs) for Alzheimer's Disease Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective therapeutics for Alzheimer's disease has led to the development of γ-secretase modulators (GSMs), a class of small molecules that aim to reduce the production of the pathogenic amyloid-β 42 (Aβ42) peptide. Second-generation GSMs have shown significant promise over their predecessors, offering higher potency and a more direct mechanism of action. This guide provides a head-to-head comparison of prominent second-generation GSMs, supported by experimental data, to aid researchers in their drug development efforts.
Distinguishing Second-Generation GSMs
First-generation GSMs, often derived from non-steroidal anti-inflammatory drugs (NSAIDs), were characterized by low potency and a mechanism that is thought to involve binding to the amyloid precursor protein (APP) substrate. In contrast, second-generation GSMs are a structurally diverse group of compounds that are believed to directly target the γ-secretase enzyme complex.[1][2] This direct interaction leads to a more efficient and selective modulation of γ-secretase activity, resulting in a significant reduction of Aβ42 and a concurrent increase in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38 and Aβ37.[3][4][5]
In Vitro Performance: A Comparative Analysis
The in vitro potency of second-generation GSMs is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) for Aβ42 reduction and the half-maximal effective concentration (EC50) for Aβ38 induction for several key second-generation GSMs. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Aβ42 IC50 (nM) | Aβ38 EC50 (nM) | Cell Line | Notes | Reference |
| AZ4126 | 6 | - | HEK293 | A potent modulator of Aβ formation. | |
| AZ1136 | - | - | HEK293 | Modulates both Aβ and Notch β production. | |
| BIIB042 | 64 | 146 | H4/APP | Shows no effect on Aβ40 levels. | |
| Compound 2 (Rynearson et al., 2021) | 4.1 | 18 | - | Potent inhibitor of Aβ42 secretion. | |
| Compound 3 (Rynearson et al., 2021) | 5.3 | 29 | - | Potent inhibitor of Aβ42 secretion. | |
| E2012 | - | - | - | One of the first non-NSAID GSMs to enter clinical trials. |
In Vivo Efficacy in Preclinical Models
The translation of in vitro potency to in vivo efficacy is a crucial step in drug development. Preclinical studies in various animal models have demonstrated the ability of second-generation GSMs to modulate Aβ production in the brain.
| Compound | Animal Model | Dose | Aβ42 Reduction (Brain) | Reference |
| AZ GSMs | C57BL/6 Mice | - | Lowered amyloidogenic Aβ42 levels. | |
| BIIB042 | CF-1 Mice | 100 mg/kg (p.o.) | 60% | |
| Compound from Rynearson et al., 2021 | Mice, Rats, Macaques | Repeated low doses | Complete elimination of Aβ42 production in mice and rats; up to 70% reduction in macaques. |
Signaling Pathway and Mechanism of Action
Second-generation GSMs allosterically modulate the γ-secretase complex, which is composed of four core proteins: Presenilin (PSEN1 or PSEN2), Nicastrin, APH-1, and PEN-2. This modulation alters the processive cleavage of the APP C-terminal fragment (C99), shifting the production from the longer, aggregation-prone Aβ42 to shorter, more soluble Aβ species.
References
- 1. Second Generation γ-Secretase Modulators Exhibit Different Modulation of Notch β and Aβ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel generation of potent gamma-secretase modulators: Combat Alzheimer’s disease and Down syndrome–associated Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
PF-06648671: A Comparative Analysis of its Selectivity for APP over Notch
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the γ-secretase modulator (GSM) PF-06648671 and its selectivity for the Amyloid Precursor Protein (APP) over Notch, a critical aspect for the development of safer Alzheimer's disease therapeutics. By modulating γ-secretase activity on APP to reduce the production of amyloid-beta 42 (Aβ42) without significantly affecting the cleavage of Notch, GSMs like this compound aim to avoid the toxicities associated with non-selective γ-secretase inhibitors.
Executive Summary
This compound is a novel, brain-penetrable, and orally active γ-secretase modulator.[1][2] Preclinical and clinical studies have demonstrated its ability to reduce the pathogenic Aβ42 and Aβ40 peptides while increasing the shorter, less amyloidogenic Aβ37 and Aβ38 peptides.[1][2] A key feature of this compound is its high selectivity for modulating APP processing over the cleavage of the Notch receptor. While specific quantitative data on its direct inhibition of Notch cleavage (e.g., an IC50 value) is not publicly available, multiple sources state that this compound does so "without inhibiting the cleavage of Notch or other substrates".[1] This guide presents the available quantitative data for this compound's effect on APP, alongside comparative data for other notable GSMs, and details the experimental protocols used to assess such selectivity.
Data Presentation
The following tables summarize the available quantitative data for this compound and comparator γ-secretase modulators.
Table 1: In Vitro Potency and Selectivity of γ-Secretase Modulators
| Compound | Target | IC50 / EC50 (nM) | Notch IC50 / EC50 (nM) | Selectivity Ratio (Notch IC50 / Aβ42 IC50) |
| This compound | Aβ42 Reduction | 9.8 | Not reported; stated to not inhibit Notch cleavage | Not calculable from available data |
| JNJ-40418677 | Aβ42 Reduction | ~200 | >10,000 | >50 |
| E2012 | Aβ42 Reduction | Not specified | Stated to have little effect on Notch processing | Not calculable from available data |
| BMS-708163 (Avagacestat) | Aβ42 Reduction | Not specified | Not specified | >46 |
Table 2: Effects of this compound on Aβ Peptides in Human Cerebrospinal Fluid (CSF)
| Aβ Peptide | Effect |
| Aβ42 | Decreased |
| Aβ40 | Decreased |
| Aβ38 | Increased |
| Aβ37 | Increased |
| Total Aβ | No significant change |
Data from Phase I clinical trials of this compound.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing selectivity.
Caption: Signaling pathways of APP and Notch processing.
Caption: Workflow for determining APP vs. Notch selectivity.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of γ-secretase modulator selectivity are provided below.
In Vitro Aβ Reduction Assay (Whole Cell)
This assay is used to determine the potency of a compound in reducing the production of Aβ peptides in a cellular context.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a substrate for γ-secretase, such as human APP with the Swedish mutation (APPSwe).
-
Protocol:
-
Seed HEK293-APPSwe cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound) in a suitable vehicle (e.g., DMSO).
-
Remove the culture medium and add fresh medium containing the test compound or vehicle control.
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Collect the conditioned medium.
-
Analyze the levels of Aβ40 and Aβ42 in the conditioned medium using a validated immunoassay, such as a sandwich enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) assay.
-
Generate concentration-response curves and calculate the IC50 value for Aβ42 reduction.
-
Notch Cleavage Assay (Cell-Based)
This assay assesses the effect of a compound on the γ-secretase-mediated cleavage of Notch, which releases the Notch intracellular domain (NICD).
-
Method A: Western Blot for NICD
-
Cell Line: A cell line endogenously expressing Notch or engineered to overexpress a Notch construct (e.g., HEK293 cells).
-
Protocol:
-
Plate cells and treat with the test compound as described in the Aβ reduction assay.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane and then incubate with a primary antibody specific for the cleaved form of Notch (NICD).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Normalize the NICD signal to a loading control (e.g., β-actin or GAPDH).
-
Determine the effect of the compound on NICD levels relative to the vehicle control.
-
-
-
Method B: Luciferase Reporter Assay for Notch Signaling
-
Cell Line: A cell line stably co-transfected with a constitutively active form of Notch (NotchΔE) and a reporter construct containing a promoter with binding sites for the NICD-activated transcription factor CSL (e.g., RBP-Jκ), driving the expression of a reporter gene such as firefly luciferase.
-
Protocol:
-
Plate the reporter cell line and treat with the test compound.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
A decrease in luciferase activity indicates inhibition of Notch signaling.
-
Calculate the IC50 value for the inhibition of the Notch-dependent reporter signal.
-
-
Calculation of Selectivity Ratio
The selectivity of a compound for APP over Notch is determined by calculating the ratio of its potency for inhibiting Notch cleavage to its potency for reducing Aβ42.
-
Formula: Selectivity Ratio = IC50 (Notch cleavage) / IC50 (Aβ42 reduction)
-
Interpretation: A higher selectivity ratio indicates a greater therapeutic window, with the compound being more potent at modulating APP processing than at inhibiting the essential Notch signaling pathway.
Conclusion
This compound demonstrates a promising profile as a γ-secretase modulator with a clear effect on reducing pathogenic Aβ peptides. While direct quantitative comparisons of its potency on APP versus Notch are limited in publicly available data, the consistent reporting of its lack of Notch inhibition suggests a high degree of selectivity. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further validate the selectivity of this compound and other novel GSMs. This selectivity is a paramount consideration in the development of safe and effective disease-modifying therapies for Alzheimer's disease.
References
A Cross-Study Analysis of PF-06648671 Clinical Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical data for PF-06648671, a former investigational γ-secretase modulator (GSM) for Alzheimer's disease, with other amyloid-targeting alternatives. This analysis is supported by available experimental data from Phase I, II, and III clinical trials.
Developed by Pfizer, this compound was designed to modulate the activity of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides. The therapeutic strategy aimed to shift the cleavage of amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ species over the aggregation-prone Aβ42.[1] Despite showing promise in early clinical studies, its development was discontinued in 2018 as part of Pfizer's decision to exit neurology research.[1] This guide summarizes the clinical findings for this compound and compares them with other γ-secretase modulators and inhibitors that have been evaluated in clinical trials.
Quantitative Data Summary: A Comparative Overview
The following tables summarize the key quantitative outcomes from clinical trials of this compound and selected comparators.
Table 1: this compound Phase I Clinical Trial Data [1][2][3]
| Study Identifier(s) | Phase | Participants | Dosage | Key Findings on Aβ Levels (in CSF) | Safety and Tolerability |
| NCT02316756, NCT02407353, NCT02440100 | I | 120 healthy volunteers | Single ascending doses (up to 360 mg) and multiple ascending doses (4 to 100 mg daily for 14 days) | Dose-dependent decrease in Aβ42 and Aβ40, with a greater effect on Aβ42. Concomitant increase in Aβ37 and Aβ38. No significant change in total Aβ levels. | Generally safe and well-tolerated. No serious adverse events were reported to be drug-related. |
Table 2: Comparative Clinical Data of Other Amyloid-Targeting Agents
| Compound | Mechanism | Phase | Key Efficacy/Pharmacodynamic Findings | Reason for Discontinuation (if applicable) |
| NGP 555 | γ-Secretase Modulator | I | Favorable change in Aβ37/Aβ42 ratios in CSF (51% change at 400mg, 36% at 200mg after 14 days). Safe and well-tolerated in Phase I. | Further development status not widely reported. |
| Semagacestat | γ-Secretase Inhibitor | III | Worsening of cognitive and functional scores compared to placebo. Increased incidence of skin cancer and infections. | Lack of efficacy and unfavorable safety profile. |
| Avagacestat | γ-Secretase Inhibitor | II | Poorly tolerated at higher doses with trends for cognitive worsening. Did not demonstrate efficacy. | Lack of efficacy and adverse dose-limiting effects. |
| Tarenflurbil | γ-Secretase Modulator | III | No beneficial effect on cognitive decline or activities of daily living compared to placebo. | Lack of efficacy. |
Experimental Protocols
This compound Phase I Studies (NCT02316756, NCT02407353, NCT02440100)
-
Study Design: The clinical development of this compound included three Phase I, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies conducted in healthy volunteers.
-
Participant Population: A total of 120 healthy subjects participated across the three studies.
-
Dosing Regimen:
-
Single Ascending Dose Study: Healthy volunteers received single oral doses of this compound up to 360 mg or placebo.
-
Multiple Ascending Dose Study: Healthy elderly volunteers received once-daily oral doses ranging from 4 to 100 mg of this compound or placebo for 14 days.
-
-
Outcome Measures:
-
Primary: Safety and tolerability were assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Secondary: Pharmacokinetic parameters of this compound were measured in plasma and cerebrospinal fluid (CSF).
-
Pharmacodynamic: Changes from baseline in CSF concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 were measured.
-
NGP 555 Phase I Studies
-
Study Design: Phase Ia was a single ascending dose trial, while Phase Ib was a 14-day, randomized, placebo-controlled, double-blind, multiple ascending dose study.
-
Participant Population: Healthy volunteers (younger adults in Phase Ia, aged 40-65 in Phase Ib).
-
Dosing Regimen:
-
Phase Ia: Single ascending doses from 25 mg to 300 mg.
-
Phase Ib: Multiple ascending doses from 100 mg to 400 mg daily for 14 days.
-
-
Outcome Measures: Safety, pharmacokinetics, and changes in CSF amyloid beta alloforms were assessed.
Mandatory Visualizations
Caption: Mechanism of Action of γ-Secretase Modulators and Inhibitors.
Caption: Generalized Workflow of Phase I Clinical Trials for this compound.
References
- 1. alzforum.org [alzforum.org]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
comparing the pharmacokinetic profiles of different GSMs
A Comparative Guide to the Pharmacokinetic Profiles of Novel Gamma-Secretase Modulators For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of several promising gamma-secretase modulators (GSMs), a class of molecules under investigation for the treatment of Alzheimer's disease. The data presented herein is compiled from various preclinical and clinical studies to facilitate an objective comparison of their performance.
Mechanism of Action: Modulating Amyloid-Beta Production
Gamma-secretase modulators are small molecules that allosterically bind to the γ-secretase complex, an enzyme responsible for the final cleavage of the amyloid precursor protein (APP).[1] This modulation shifts the cleavage preference from the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ42, to shorter, less aggregation-prone species like Aβ38 and Aβ37.[2][3] Unlike γ-secretase inhibitors, GSMs do not block the overall activity of the enzyme, thus avoiding mechanism-based toxicities associated with the inhibition of other critical signaling pathways, such as Notch signaling.[4]
Figure 1. Mechanism of Gamma-Secretase Modulators (GSMs).
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of selected GSMs from preclinical and clinical studies. Direct comparison should be approached with caution due to the variability in animal models, dosing regimens, and analytical methods.
| Compound | Species | Dose | Tmax (h) | Cmax | Half-life (t1/2) (h) | Bioavailability (%) | Brain/Plasma Ratio | Reference(s) |
| BPN-15606 | Mouse | 5 mg/kg (oral) | ~1 | ~1000 ng/mL (plasma) | ~4-6 (plasma) | >60 | ~1.0 at 4h | [5] |
| Rat | 5 mg/kg (oral) | ~2 | ~500 ng/mL (plasma) | ~6-8 (plasma) | >60 | N/A | ||
| Monkey | 2 mg/kg (oral) | 2 | 143 ng/mL (plasma) | 5.4 | 30.8 | N/A | ||
| PF-06648671 | Human | 360 mg (single dose) | 1.0 | 2500 ng/mL (plasma) | 12-21 | N/A | CSF/Plasma ~0.013 | |
| JNJ-40418677 | Mouse | 30 mg/kg (oral) | 6 | ~17 µM (brain) | N/A | N/A | ~1.0 | |
| E2212 | Human | 250 mg (single dose) | 0.5-1.0 | N/A | 12.5-19.0 | N/A | N/A | [Eisai data] |
| BMS-869780 | Rat | 10 mg/kg (oral) | ~4 | ~2000 nM (plasma) | ~5 | N/A | N/A |
N/A: Not Available
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined using standardized preclinical and clinical study designs. Below are representative methodologies for key experiments.
In Vivo Pharmacokinetic Studies in Rodents (Mouse/Rat)
1. Animal Models and Housing:
-
Studies typically utilize male CD-1 mice or Sprague-Dawley rats.
-
Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and have access to food and water ad libitum, except for fasting periods before dosing.
2. Compound Administration:
-
For oral bioavailability studies, compounds are often formulated in a vehicle such as 15% Labrasol in sterile water.
-
A single dose is administered via oral gavage using a suitable gavage needle. The volume is typically calculated based on the animal's body weight (e.g., 10 mL/kg).
-
For intravenous administration, the compound is dissolved in a suitable vehicle and administered as a bolus injection, typically into the tail vein.
3. Blood and Tissue Sample Collection:
-
Serial blood samples are collected at predetermined time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Blood is collected via methods such as submandibular vein puncture or from the jugular vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
For brain tissue analysis, animals are euthanized at specific time points, and the brains are rapidly excised, weighed, and homogenized in a suitable buffer. The homogenates are then stored at -80°C.
Bioanalytical Method for Quantification
1. Sample Preparation:
-
A protein precipitation method is commonly used to extract the drug from plasma or brain homogenate.
-
An internal standard is added to the samples, followed by a precipitating agent like methanol or acetonitrile.
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
2. LC-MS/MS Analysis:
-
The concentration of the GSM in the prepared samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Chromatographic separation is achieved on a reverse-phase column (e.g., C18) with a gradient mobile phase.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the analyte and internal standard.
3. Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life are calculated from the plasma concentration-time data using non-compartmental analysis.
This guide is intended to provide a high-level comparison and should not be used as a substitute for detailed study reports or direct experimental data. Researchers are encouraged to consult the primary literature for in-depth information.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety and Tolerability Profile of PF-06648671 Versus Other Gamma-Secretase Modulators
A detailed analysis for researchers and drug development professionals on the safety profiles of emerging Alzheimer's disease therapeutics.
This guide provides a comparative overview of the safety and tolerability of PF-06648671, a gamma-secretase modulator (GSM), in relation to other GSMs that have been evaluated in clinical trials for the treatment of Alzheimer's disease. The information is compiled from publicly available clinical trial data and publications to assist researchers, scientists, and drug development professionals in understanding the safety landscape of this class of compounds.
Executive Summary
Gamma-secretase modulators represent a promising therapeutic strategy for Alzheimer's disease by selectively altering the cleavage of amyloid precursor protein (APP) to reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide. A critical aspect of their development is ensuring a favorable safety and tolerability profile. This guide focuses on this compound and compares its reported adverse events with those of other GSMs, including NGP 555, Itanapraced (CHF5074), BIIB042, and E2012.
Based on available Phase I clinical trial data, this compound was generally well-tolerated in healthy young and elderly volunteers at doses up to 360 mg daily for up to 14 days. Most adverse events were mild to moderate in severity, with no serious adverse events considered to be drug-related. Similarly, other GSMs in early-stage clinical development have shown a generally acceptable safety profile, though some have been discontinued for reasons that may include safety concerns.
Comparative Analysis of Adverse Events
The following table summarizes the treatment-emergent adverse events (TEAEs) reported in Phase I clinical trials for this compound and other GSMs. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and dosage regimens.
| Adverse Event Category | This compound[1][2] | NGP 555[3] | Itanapraced (CHF5074) | BIIB042 | E2012 |
| Most Common AEs | Headache, Back pain, Dizziness, Musculoskeletal discomfort (often related to lumbar puncture) | Headache, Nausea, Dizziness | Diarrhea, Dizziness, Back pain | Preclinical data; no human trial data available | Mild to moderate AEs with no identifiable dose-related pattern |
| Serious AEs | None deemed drug-related. Severe AEs (headache, nausea, dizziness) were attributed to lumbar puncture procedures.[1][2] | Two serious adverse events (SAEs) related to CSF collection procedures, not considered drug-related. | Not specified in available data | Not applicable | Not specified in available data |
| Discontinuations due to AEs | Not specified in available data | Not specified in available data | Seven discontinuations in the 400 mg/day group due to AEs. | Not applicable | Not specified in available data |
Note: Data for Itanapraced (CHF5074), BIIB042, and E2012 is limited in the publicly available search results.
Experimental Protocols: Key Methodologies
The safety and tolerability of these GSMs were primarily assessed in Phase I, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies in healthy volunteers.
This compound Clinical Trials (NCT02316756, NCT02407353, NCT02440100)
-
Study Design: These were Phase I, randomized, investigator-blind, subject-blind, sponsor-open, and placebo-controlled studies.
-
Participants: Healthy young and elderly subjects.
-
Dosage: Single doses and multiple-ascending daily doses for up to 14 days.
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacodynamic Assessments: Measurement of Aβ peptides (Aβ37, Aβ38, Aβ40, and Aβ42) in cerebrospinal fluid (CSF) and plasma.
NGP 555 Clinical Trials
-
Study Design: Phase Ia was a single-ascending dose trial, while Phase Ib was a 14-day, randomized, placebo-controlled, double-blind, multiple-ascending dose study.
-
Participants: Healthy volunteers.
-
Dosage: Single ascending doses from 25 mg to 300 mg in Phase Ia, and multiple ascending doses from 100 mg to 400 mg in Phase Ib.
-
Safety Assessments: Comprehensive safety monitoring.
-
Pharmacodynamic Assessments: Analysis of Aβ isoforms in CSF.
Signaling Pathway and Mechanism of Action
Gamma-secretase modulators do not inhibit the overall activity of the γ-secretase enzyme complex. Instead, they bind to an allosteric site on the presenilin-1 (PSEN1) subunit, a key component of the complex. This binding induces a conformational change in the enzyme, which in turn alters the processive cleavage of the APP C-terminal fragment (C99). The result is a shift in the production of Aβ peptides, favoring the generation of shorter, less amyloidogenic species like Aβ37 and Aβ38, while reducing the production of the highly amyloidogenic Aβ42.
The diagram above illustrates the allosteric modulation of the γ-secretase complex by a GSM. By binding to a site distinct from the active site, the GSM induces a conformational change that alters the cleavage preference for the C99 fragment of APP, leading to a reduction in the production of Aβ42.
Experimental Workflow for Safety Assessment
The safety and tolerability of GSMs in Phase I trials are typically evaluated through a standardized workflow.
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: The Second-Generation GSM PF-06648671 versus First-Generation γ-Secretase Modulators
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical and clinical data of the second-generation γ-secretase modulator (GSM), PF-06648671, against first-generation GSMs. This analysis is supported by experimental data and detailed methodologies to provide a clear benchmark of their respective performance profiles in the context of Alzheimer's disease research.
γ-Secretase modulators have emerged as a promising therapeutic strategy for Alzheimer's disease by selectively altering the cleavage of amyloid precursor protein (APP) to reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide. While first-generation GSMs, primarily non-steroidal anti-inflammatory drugs (NSAIDs), demonstrated the potential of this approach, they were often limited by low potency and poor brain penetration.[1] this compound represents a second-generation compound designed to overcome these limitations.
Quantitative Performance Comparison
The following tables summarize the key quantitative differences in potency and the modulation of Aβ peptide profiles between this compound and representative first-generation GSMs.
Table 1: In Vitro Potency Against Aβ42 Production
| Compound | Class | In Vitro Aβ42 IC50 | Source(s) |
| This compound | Second-Generation GSM | 9.8 nM | [2][3] |
| Tarenflurbil ((R)-flurbiprofen) | First-Generation GSM (NSAID) | 200–300 µM | [4] |
| Sulindac Sulfide | First-Generation GSM (NSAID) | 20.2 µM (for γ42-secretase activity) | [1] |
Table 2: Profile of Amyloid-β Peptide Modulation
| Compound/Class | Effect on Aβ42 | Effect on Aβ40 | Effect on Aβ38 | Effect on Aβ37 |
| This compound | ↓↓ (strong decrease) | ↓ (decrease) | ↑ (increase) | ↑↑ (strong increase) |
| First-Generation GSMs (e.g., Tarenflurbil, Sulindac Sulfide) | ↓ (decrease) | ↔ (no significant change) | ↑ (increase) | ↔ (no significant change) |
Data compiled from multiple sources indicating general trends.
Mechanism of Action and Signaling Pathway
Both first and second-generation GSMs modulate the activity of γ-secretase, an enzyme complex responsible for the final cleavage of APP. Instead of inhibiting the enzyme, which can lead to toxic side effects due to the inhibition of other signaling pathways like Notch, GSMs allosterically modulate the enzyme to shift the cleavage site. This results in the production of shorter, less amyloidogenic Aβ peptides at the expense of the highly amyloidogenic Aβ42.
The diagram below illustrates the two main processing pathways of the amyloid precursor protein (APP). The amyloidogenic pathway, which is implicated in Alzheimer's disease, involves the sequential cleavage of APP by β-secretase and then γ-secretase, leading to the production of Aβ peptides. The non-amyloidogenic pathway involves cleavage by α-secretase, which precludes the formation of Aβ. γ-secretase modulators influence the final cleavage step in the amyloidogenic pathway.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Protocols
The evaluation of γ-secretase modulators typically involves a combination of in vitro cell-based and cell-free assays.
In Vitro Cell-Based Assay for Aβ Modulation
This assay is designed to measure the ability of a compound to modulate the production of different Aβ species in a cellular environment.
1. Cell Culture:
-
Human neuroglioma (H4) or human embryonic kidney (HEK293) cells stably overexpressing human APP are commonly used.
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
2. Compound Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or a first-generation GSM) or a vehicle control (e.g., DMSO).
-
The cells are incubated with the compound for a defined period, typically 24-48 hours.
3. Sample Collection and Analysis:
-
After incubation, the cell culture supernatant (conditioned media) is collected.
-
The concentrations of different Aβ species (Aβ42, Aβ40, Aβ38, Aβ37) in the supernatant are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISA) or mass spectrometry.
4. Data Analysis:
-
The levels of each Aβ species in the compound-treated samples are normalized to the vehicle-treated controls.
-
Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) for Aβ42 reduction is calculated.
Cell-Free γ-Secretase Activity Assay
This assay assesses the direct effect of a compound on the γ-secretase enzyme complex in a cell-free environment.
1. Preparation of γ-Secretase-Containing Membranes:
-
Membranes are prepared from cell lines overexpressing APP (e.g., HEK293 or CHO cells).
-
The cells are harvested and lysed, and the membrane fraction is isolated by centrifugation.
2. In Vitro Reaction:
-
The solubilized membrane preparation containing the γ-secretase complex and its substrate (C99 fragment of APP) is incubated in a reaction buffer.
-
Test compounds at various concentrations are added to the reaction mixture.
3. Aβ Quantification:
-
The reaction is stopped after a specific incubation period (e.g., 1-4 hours at 37°C).
-
The amount of Aβ peptides produced in the reaction is measured by ELISA or mass spectrometry.
4. Data Analysis:
-
The activity of γ-secretase is determined by the amount of Aβ produced.
-
The inhibitory or modulatory effect of the compound is calculated by comparing the Aβ levels in the presence and absence of the compound.
The following diagram outlines the general workflow for evaluating γ-secretase modulators.
Caption: General workflow for the evaluation of γ-secretase modulators.
Conclusion
This compound demonstrates a significantly improved potency in reducing Aβ42 production compared to first-generation GSMs. Its ability to also lower Aβ40 levels while robustly increasing shorter, potentially less harmful Aβ species like Aβ37 and Aβ38, represents a distinct and potentially more favorable modulation profile. The provided experimental frameworks offer standardized approaches for the continued evaluation and comparison of novel γ-secretase modulators in the pursuit of an effective disease-modifying therapy for Alzheimer's disease.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
